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  • Product: O-Methyl-L-tyrosine phenylmethyl ester
  • CAS: 55456-41-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Aqueous Stability of O-Methyl-L-tyrosine Phenylmethyl Ester

For Researchers, Scientists, and Drug Development Professionals Introduction O-Methyl-L-tyrosine and its derivatives are valuable compounds in biochemical research and pharmaceutical development.[1] O-Methyl-L-tyrosine p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methyl-L-tyrosine and its derivatives are valuable compounds in biochemical research and pharmaceutical development.[1] O-Methyl-L-tyrosine phenylmethyl ester, in particular, holds potential as a prodrug or a key intermediate in the synthesis of more complex molecules. Its utility is intrinsically linked to its stability, especially in aqueous environments which are central to formulation, administration, and biological systems. Understanding the chemical stability of this molecule is paramount for predicting its shelf-life, ensuring its efficacy, and identifying potential degradation products that could impact safety.[2][3]

This technical guide provides a comprehensive overview of the stability of O-Methyl-L-tyrosine phenylmethyl ester in aqueous solutions. It details the fundamental principles governing its degradation, outlines robust experimental protocols for stability assessment, and provides insights into the analytical methodologies required for accurate quantification. This document is designed to serve as a practical resource for scientists and researchers involved in the development of therapeutics and other applications involving this compound.

Chemical Structure and Inherent Stability Considerations

O-Methyl-L-tyrosine phenylmethyl ester possesses two key functional groups that are central to its stability profile in aqueous media: a phenylmethyl (benzyl) ester and an O-methyl ether on the phenolic group of the tyrosine side chain.

  • Phenylmethyl Ester: The ester linkage is the primary site of hydrolytic degradation in aqueous solutions.[4] This reaction involves the cleavage of the ester bond, leading to the formation of a carboxylic acid and an alcohol. The rate of this hydrolysis is highly dependent on pH and temperature.[4][5]

  • O-Methyl Ether: The ether linkage on the aromatic ring is generally more stable than the ester group under a wide range of conditions. However, under harsh acidic conditions, cleavage of the ether is a possibility, though it typically requires more forcing conditions than ester hydrolysis.

The presence of the amino group introduces additional complexity, as its protonation state will vary with pH, potentially influencing the electronic properties of the molecule and its susceptibility to degradation.

Primary Degradation Pathway: Ester Hydrolysis

The principal degradation pathway for O-Methyl-L-tyrosine phenylmethyl ester in aqueous solutions is the hydrolysis of the phenylmethyl ester. This reaction can be catalyzed by both acid and base.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[4] The overall reaction is reversible.

Base-Catalyzed Hydrolysis (Saponification)

In neutral to basic solutions, the hydroxide ion acts as a nucleophile, directly attacking the carbonyl carbon.[4] This reaction is generally faster and effectively irreversible because the resulting carboxylate anion is resonance-stabilized and shows little affinity for the alcohol leaving group. The rate of this reaction is first order with respect to both the ester and the hydroxide ion concentration.[6]

The expected primary degradation products from ester hydrolysis are:

  • O-Methyl-L-tyrosine

  • Benzyl Alcohol

Parent O-Methyl-L-tyrosine Phenylmethyl Ester Degradant1 O-Methyl-L-tyrosine Parent->Degradant1  Hydrolysis (H+ or OH-) Degradant2 Benzyl Alcohol Parent->Degradant2  Hydrolysis (H+ or OH-)

Caption: Proposed primary degradation pathway of O-Methyl-L-tyrosine phenylmethyl ester in aqueous solution.

A Framework for Stability Assessment: Forced Degradation Studies

To comprehensively understand the stability of O-Methyl-L-tyrosine phenylmethyl ester, a forced degradation or stress testing study is the most effective approach.[2][3][7] Such studies are a cornerstone of pharmaceutical development, providing critical insights into degradation pathways and enabling the development of stability-indicating analytical methods.[8][9]

The typical stress conditions employed in a forced degradation study include:

  • Hydrolysis: Across a range of pH values (acidic, neutral, and basic).

  • Oxidation: Exposure to an oxidizing agent like hydrogen peroxide.

  • Thermal Stress: Elevated temperatures.

  • Photolytic Stress: Exposure to light.

Experimental Design for a Comprehensive Stability Study

This section outlines a detailed, step-by-step methodology for conducting a forced degradation study on O-Methyl-L-tyrosine phenylmethyl ester.

Materials and Reagents
  • O-Methyl-L-tyrosine phenylmethyl ester (high purity)

  • O-Methyl-L-tyrosine (for use as a reference standard)

  • Benzyl Alcohol (for use as a reference standard)

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Potassium Phosphate Monobasic (KH₂PO₄), analytical grade

  • Sodium Phosphate Dibasic (Na₂HPO₄), analytical grade

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or purified (e.g., Milli-Q)

  • Formic Acid, for mobile phase modification

Experimental Workflow

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation StockSolution Prepare Stock Solution in ACN or MeOH Hydrolysis Hydrolytic Stress (Acid, Base, Neutral) StockSolution->Hydrolysis Spike Oxidation Oxidative Stress (H₂O₂) StockSolution->Oxidation Spike Thermal Thermal Stress (Elevated Temp.) StockSolution->Thermal Spike Photolytic Photolytic Stress (ICH Q1B) StockSolution->Photolytic Spike Buffers Prepare Aqueous Buffers (pH 2, 4, 7, 9, 12) Buffers->Hydrolysis Sampling Time-Point Sampling (e.g., 0, 2, 4, 8, 24h) Hydrolysis->Sampling Oxidation->Sampling Thermal->Sampling Photolytic->Sampling Quench Quench Reaction (Neutralize/Dilute) Sampling->Quench HPLC HPLC Analysis (Quantify Parent & Degradants) Quench->HPLC DegradationProfile Determine Degradation Profile HPLC->DegradationProfile Kinetics Calculate Degradation Kinetics DegradationProfile->Kinetics pH_Rate Construct pH-Rate Profile Kinetics->pH_Rate

Caption: Experimental workflow for the forced degradation study.

Step-by-Step Protocols

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve O-Methyl-L-tyrosine phenylmethyl ester in a suitable organic solvent (e.g., acetonitrile or methanol) to create a concentrated stock solution (e.g., 1 mg/mL). This minimizes hydrolysis prior to the start of the experiment.

2. Hydrolytic Stress (Acid, Base, and Neutral):

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

  • Neutral Hydrolysis: Dilute the stock solution with purified water or a neutral buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 100 µg/mL.

  • Incubate all solutions at a controlled temperature (e.g., 50°C) to accelerate degradation.

  • Collect samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Immediately quench the reaction by neutralizing the acidic and basic samples and/or diluting them with the mobile phase to halt further degradation before analysis.

3. Oxidative Stress:

  • Dilute the stock solution in a mixture of water and 3% hydrogen peroxide to a final concentration of 100 µg/mL.

  • Incubate at room temperature and protect from light.

  • Collect and analyze samples at various time points.

4. Thermal Stress:

  • Prepare a solution of the compound in water (or a suitable buffer at the pH of intended formulation) at 100 µg/mL.

  • Expose the solution to an elevated temperature (e.g., 70°C).

  • Sample at regular intervals.

  • For solid-state thermal stability, store the neat compound at elevated temperatures and test by dissolving in a suitable solvent at each time point.

5. Photolytic Stress:

  • Prepare two solutions of the compound at 100 µg/mL in a transparent container.

  • Expose one sample to a light source that meets ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps).

  • Wrap the second sample in aluminum foil to serve as a dark control.

  • Place both samples in a photostability chamber and analyze after a specified duration of exposure.

Analytical Methodology: Stability-Indicating HPLC Method

A validated, stability-indicating high-performance liquid chromatography (HPLC) method is essential for separating the parent compound from all potential degradation products and formulation excipients.

Hypothetical HPLC Method Parameters
ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for good peak shape and is a common mobile phase modifier for mass spectrometry compatibility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Gradient Elution 10% B to 90% B over 20 minutesA gradient is necessary to elute the parent compound and its degradation products, which may have different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at 275 nmThe aromatic ring of the tyrosine moiety provides strong UV absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

Data Analysis and Interpretation

Quantification of Degradation

The percentage of the parent compound remaining at each time point can be calculated using the following formula, assuming the response factor of the degradants is similar or after applying a correction factor:

% Remaining = (Peak Area_t / Peak Area_t0) * 100

Where:

  • Peak Area_t is the peak area of the parent compound at time t.

  • Peak Area_t0 is the peak area of the parent compound at time zero.

The percentage of each degradation product can be calculated as a percentage of the total peak area.

Kinetic Analysis and pH-Rate Profile

For hydrolytic degradation, the data can often be fitted to a pseudo-first-order kinetic model. A plot of the natural logarithm of the concentration of the parent compound versus time will yield a straight line with a slope equal to the negative of the observed rate constant (k_obs).

By determining the k_obs at various pH values, a pH-rate profile can be constructed. This is a plot of log(k_obs) versus pH. This profile is invaluable for identifying the pH at which the compound exhibits maximum stability, which is a critical parameter for formulation development. Typically for esters, the profile will be "U" or "V" shaped, indicating stability at a certain acidic or neutral pH and increased degradation under strongly acidic or basic conditions.[10][11]

Conclusion

The stability of O-Methyl-L-tyrosine phenylmethyl ester in aqueous solutions is primarily dictated by the hydrolysis of its phenylmethyl ester linkage. This degradation is significantly influenced by pH and temperature. A systematic approach using forced degradation studies provides the most comprehensive understanding of its stability profile. By employing a robust, stability-indicating HPLC method, it is possible to accurately quantify the degradation of the parent compound and the formation of its primary degradants, O-Methyl-L-tyrosine and benzyl alcohol.

The methodologies and principles outlined in this guide offer a robust framework for researchers and drug development professionals to assess the stability of O-Methyl-L-tyrosine phenylmethyl ester. The resulting data are crucial for making informed decisions regarding formulation, packaging, storage conditions, and establishing a suitable shelf-life, ultimately ensuring the quality, safety, and efficacy of any potential therapeutic application.[3][9]

References

  • Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(3), 48-55.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs Blog.
  • Forced Degradation Testing in Pharma - ResolveMass Labor
  • Ester Hydrolysis: Organic Chemistry Study Guide. (2025, August 15). Fiveable.
  • Forced Degradation Studies for Stability. Nelson Labs.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Revision Notes - Hydrolysis of Esters with Acid or Alkali. Sparkl.
  • Kinetic studies in ester hydrolysis. Journal of the Indian Chemical Society.
  • pH-Rate profile for the hydrolysis of some esters of a bicyclic phosphinic acid. Evidence for rate-limiting pseudorotation. Journal of the American Chemical Society.
  • Stability Assay of Amino Acid Thioester 1 in the Presence of L1.
  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. (2021, March 19). PMC.
  • O-Methyl-L-tyrosine. Chem-Impex.
  • Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers.
  • pH-rate profiles for the hydrolysis of compounds 1 (△), 2 (▽), 3 (□), 4 (○), 5 (✚), and 9 (○) in aqueous solution at 37oC (μ = 0.50 M).
  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023, December 3). Open Access Research Journal of Chemistry and Pharmacy.
  • KINETICS study 7.5 Ester hydrolysis. (2026, March 13). Doc Brown's Chemistry.
  • Rate profiles of ester hydrolysis by carboxypeptidase W at high p H ( a ) and the inactivation process as detected by the apparent secondorder rate constant at different p H ( 6 ).
  • Boc-O-methyl-L-tyrosine methyl ester. Chem-Impex.
  • Artificial Esterase for Cooperative Catalysis of Ester Hydrolysis
  • Stability constants for amino acid coordination by substituted diethylenetriamine complexes of copper(II) and the kinetics of amino acid ester hydrolysis. Inorganic Chemistry.
  • The pH dependence of the dephosphorylated pepsin-catalyzed hydrolysis of N-acetyl-L-phenylalanyl-L-tyrosine methyl ester. (1970, January 14). PubMed.
  • L-tyrosine degrad
  • Downregulation of the tyrosine degradation p
  • Application Notes and Protocols for the Analytical Detection of O-Methyl-D-tyrosine. Benchchem.
  • On the Stability of Amino Acid Zwitterions in the Gas Phase: The Influence of Derivatization, Proton Affinity, and Alkali Ion Addition. (2000, March 25). Journal of the American Chemical Society.
  • Brain tyrosine increases after tre
  • Tyrosine alkyl esters as prodrug: The structure and intermolecular interactions of L-tyrosine methyl ester compared to L-tyrosine and its ethyl and n-butyl esters.
  • Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry.
  • O-Methyl- L -tyrosine 98 6230-11-1. Sigma-Aldrich.
  • Tyrosine Metabolism. (2019, May 30). PubChem - NIH.
  • Downregulation of the tyrosine degradation pathway extends Drosophila lifespan. (2020, December 15). eLife.
  • Tyrosine degradation pathway and cluster organization.
  • Synthesis of O-methyl-L-tyrosine. PrepChem.com.
  • A Convenient Synthesis of Amino Acid Methyl Esters. (2008, May 8). MDPI.
  • CN112920086A - Preparation method of L-tyrosine derivative.
  • Spectrophotometric methods for the determination of L-tyrosine in pharmaceutical formulations. (2018, January 9).
  • Analytical methods for obtaining HOS information from protein therapeutics. (2019, July 1). European Pharmaceutical Review.
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  • Synthesis of O-methyl-L-tyrosine methyl ester hydrochloride salt. PrepChem.com.

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Exploratory

Molecular weight and CAS registry number for O-Methyl-L-tyrosine phenylmethyl ester

An In-depth Technical Guide to O-Methyl-L-tyrosine Phenylmethyl Ester for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of O-Methyl-L-tyrosine...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to O-Methyl-L-tyrosine Phenylmethyl Ester for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of O-Methyl-L-tyrosine phenylmethyl ester, a derivatized amino acid of significant interest in medicinal chemistry and peptide synthesis. The document delineates its physicochemical properties, offers a detailed methodology for its synthesis and characterization, and explores its potential applications in contemporary drug discovery and development. This guide is intended to serve as a valuable resource for researchers and scientists by integrating established chemical principles with practical, field-proven insights to facilitate the effective utilization of this compound in their research endeavors.

Introduction

L-Tyrosine, a non-essential aromatic amino acid, is a fundamental building block of proteins and a precursor to several critical biomolecules, including neurotransmitters like dopamine and hormones such as thyroxine.[1][2] The chemical modification of L-tyrosine at its phenolic hydroxyl group, amino group, or carboxylic acid moiety can yield derivatives with unique biological activities and pharmacological properties.[2] O-Methyl-L-tyrosine phenylmethyl ester is one such derivative, featuring a methylation at the phenolic oxygen and a phenylmethyl (benzyl) ester at the carboxyl group. These modifications can enhance the lipophilicity and metabolic stability of the parent amino acid, making it a valuable tool in the design of novel therapeutic agents and peptidomimetics.[3] This guide provides an in-depth examination of this compound, from its fundamental properties to its synthesis and potential applications.

Physicochemical Properties

PropertyValueSource
IUPAC Name (S)-benzyl 2-amino-3-(4-methoxyphenyl)propanoateDeduced
Synonyms O-Methyl-L-tyrosine benzyl esterDeduced
Molecular Formula C17H19NO3[4]
Molecular Weight 285.34 g/mol [4]
Appearance Expected to be a white to off-white solid[5][6]

Synthesis and Purification

The synthesis of O-Methyl-L-tyrosine phenylmethyl ester is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol is a representative method based on established procedures for amino acid modification.[6][7][8]

Synthetic Workflow

Synthesis_Workflow Figure 1: Synthetic Workflow for O-Methyl-L-tyrosine Phenylmethyl Ester cluster_0 Step 1: N-Protection cluster_1 Step 2: O-Methylation cluster_2 Step 3: Esterification cluster_3 Step 4: N-Deprotection A L-Tyrosine B N-Boc-L-tyrosine A->B Boc Anhydride C N-Boc-O-methyl-L-tyrosine B->C Methyl Iodide, Base D N-Boc-O-methyl-L-tyrosine phenylmethyl ester C->D Benzyl Bromide, Base E O-Methyl-L-tyrosine phenylmethyl ester D->E Trifluoroacetic Acid

Caption: General workflow for the synthesis of O-Methyl-L-tyrosine Phenylmethyl Ester.

Detailed Experimental Protocol

Materials:

  • L-Tyrosine

  • Di-tert-butyl dicarbonate (Boc Anhydride)

  • Sodium hydroxide (NaOH)

  • Methyl iodide (CH3I)

  • Benzyl bromide (BnBr)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Step 1: N-Protection of L-Tyrosine

  • Dissolve L-Tyrosine in a 1:1 mixture of THF and water containing 2 equivalents of NaOH.

  • Cool the solution to 0°C in an ice bath.

  • Add 1.1 equivalents of Boc Anhydride dissolved in THF dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the THF under reduced pressure.

  • Wash the aqueous layer with ethyl acetate.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO4, and concentrate in vacuo to yield N-Boc-L-tyrosine.

Step 2: O-Methylation

  • Dissolve N-Boc-L-tyrosine in anhydrous DMF.

  • Add 1.5 equivalents of a mild base, such as potassium carbonate.

  • Add 1.2 equivalents of methyl iodide and stir the mixture at room temperature for 24 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over MgSO4, and concentrate to give N-Boc-O-methyl-L-tyrosine.

Step 3: Phenylmethyl Esterification

  • Dissolve N-Boc-O-methyl-L-tyrosine in anhydrous DCM.

  • Add 1.2 equivalents of benzyl bromide and 1.5 equivalents of a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over MgSO4 and concentrate. Purify by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain N-Boc-O-methyl-L-tyrosine phenylmethyl ester.

Step 4: N-Deprotection

  • Dissolve the purified N-Boc-O-methyl-L-tyrosine phenylmethyl ester in DCM.

  • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent and excess TFA in vacuo.

  • The resulting crude product can be purified by recrystallization or chromatography to yield the final product, O-Methyl-L-tyrosine phenylmethyl ester.

Characterization

The identity and purity of the synthesized O-Methyl-L-tyrosine phenylmethyl ester should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation.[8][9][10] Expected ¹H NMR signals would include those for the aromatic protons, the methoxy group protons, the benzylic protons of the ester, and the protons of the amino acid backbone.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the compound (285.34 g/mol ).[11]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the ester carbonyl, the aromatic rings, and the amine group.[9][10]

Applications in Research and Drug Development

O-Methyl-L-tyrosine and its derivatives have several applications in scientific research and pharmaceutical development.

  • Peptide Synthesis: As a protected amino acid, it serves as a building block in solid-phase or solution-phase peptide synthesis to introduce a methylated tyrosine residue into a peptide sequence.[3][12] This can enhance the peptide's resistance to enzymatic degradation and modulate its biological activity.

  • Neuroscience Research: O-Methyl-L-tyrosine is known to be an inhibitor of tyrosine hydroxylase, a key enzyme in the synthesis of catecholamines.[5] The phenylmethyl ester derivative could be explored as a more cell-permeable prodrug for studying neurotransmitter pathways.

  • Drug Design: The structural similarity to L-tyrosine allows this derivative to be used as a scaffold for designing molecules that interact with tyrosine-recognizing enzymes or receptors.[2][13] Its increased lipophilicity may improve pharmacokinetic properties.[3]

Potential Role in Modulating Tyrosine Kinase Signaling

Signaling_Pathway Figure 2: Potential Interaction with Tyrosine Kinase Signaling A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B Binds D Phosphorylation Cascade B->D Activates C O-Methyl-L-tyrosine phenylmethyl ester (Potential Antagonist) C->B Potential Inhibition E Downstream Signaling (e.g., MAPK, PI3K/Akt) D->E Activates F Cellular Responses (Proliferation, Survival) E->F Regulates

Caption: A diagram illustrating the potential role of O-Methyl-L-tyrosine phenylmethyl ester as an antagonist in receptor tyrosine kinase signaling pathways.

Safety and Handling

While a specific safety data sheet (SDS) for O-Methyl-L-tyrosine phenylmethyl ester is not available, general laboratory safety precautions for handling fine chemicals should be observed.[14][15][16][17]

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[15][16]

  • Storage: Store in a tightly sealed container in a cool, dry place.[14] Recommended storage temperature is often refrigerated (2-8°C) for amino acid derivatives to ensure long-term stability.[17][18]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

O-Methyl-L-tyrosine phenylmethyl ester is a synthetically accessible and versatile derivative of L-tyrosine with considerable potential in various fields of chemical and biological research. Its unique combination of a methylated phenol and a benzylated carboxylic acid provides a valuable scaffold for peptide synthesis and the development of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and an exploration of its potential applications, offering a solid foundation for researchers to incorporate this compound into their studies.

References

  • Vertex AI Search. (2011, June 17).
  • HXCHEM. L-tyrosine,o-(phenylmethyl)-, methyl ester/CAS:57177-83-0.
  • Chemsrc. (2025, November 16). 3-Hydroxy-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester | Chemsrc.
  • Chem-Impex. O-Methyl-L-tyrosine.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Aapptec Peptides. H-Tyr(Me)-OH [6230-11-1].
  • Sigma-Aldrich. O-Methyl- L -tyrosine 98 6230-11-1.
  • Fisher Scientific. (2025, September 16).
  • Fisher Scientific. SAFETY DATA SHEET.
  • National Center for Biotechnology Information. O-Methyl-L-Tyrosine. PubChem.
  • Benchchem. Technical Support Center: O-Methyl-D-tyrosine Synthesis.
  • Chemical Substance Information. O-Benzyl-L-tyrosine benzyl ester hydrochloride.
  • Do, J., Nguyen, G. T., & Phillips, R. S. (2016). Synthesis of tyrosine homologues and O-methyl derivatives. ResearchGate.
  • Royal Society of Chemistry. Oxidative damage of aromatic dipeptides by the environmental oxidants NO2• and O3.
  • American Chemical Society. (1983). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. Journal of Organic Chemistry.
  • National Institute of Standards and Technology. L-Tyrosine, N,O-bis(pivaloyl)-, methyl ester. NIST WebBook.
  • Chem-Impex. Boc-O-methyl-L-tyrosine methyl ester.
  • Chem-Impex. O-Benzyl-L-tyrosine methyl ester hydrochloride.
  • Biological Magnetic Resonance Bank. BMRB entry bmse000051 - L-Tyrosine.
  • Ndayiragije, A., & N’goma, J. C. (2024). l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds. Comptes Rendus de l'Académie des Sciences.
  • Cormanich, R. A., Ducati, L. C., & Rittner, R. (2014). Phenylalanine and tyrosine methyl ester intramolecular interactions and conformational analysis by (1)H NMR and infrared spectroscopies and theoretical calculations. PubMed.
  • Fisher Scientific. O-Benzyl-L-tyrosine methyl ester hydrochloride, 98% 1 g.
  • Semantic Scholar. Figure 2 from Phenylalanine and tyrosine methyl ester intramolecular interactions and conformational analysis by (1)H NMR and infrared spectroscopies and theoretical calculations.
  • Hussain, S. A., et al. (2014). A study of the antibacterial activity of L-phenylalanine and L-tyrosine esters in relation to their CMCs and their interactions with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC as model membrane. PubMed.
  • Szijj, K. (2024). Utilizing Tyrosine: Advancing Site-Specific Bioconjugation Applications. Walsh Medical Media.

Sources

Foundational

Pharmacokinetic Profiling of O-Methyl-L-tyrosine Phenylmethyl Ester Derivatives: A Comprehensive Bioanalytical and ADME Guide

Executive Summary The structural modification of amino acids is a foundational strategy in modern drug design. Specifically, the derivatization of tyrosine plays a critical role in developing targeted therapies, kinase i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural modification of amino acids is a foundational strategy in modern drug design. Specifically, the derivatization of tyrosine plays a critical role in developing targeted therapies, kinase inhibitors, and diagnostic radiotracers 1[1]. O-Methyl-L-tyrosine phenylmethyl ester (also known as O-methyl-L-tyrosine benzyl ester) represents a highly lipophilic prodrug architecture. While O-methylation protects the phenolic hydroxyl from rapid Phase II conjugation, the phenylmethyl ester masks the polar carboxylic acid, drastically enhancing membrane permeability.

However, this structural advantage introduces severe bioanalytical vulnerabilities. As a Senior Application Scientist, I have designed this whitepaper to guide researchers through the complex pharmacokinetic (PK) profiling of these labile derivatives, focusing on the causality behind sample preparation, self-validating analytical workflows, and robust LC-MS/MS quantification.

Biotransformation & Metabolic Vulnerabilities

To accurately profile a compound, one must first understand how biological systems attempt to dismantle it. The phenylmethyl ester moiety is highly susceptible to cleavage by ubiquitous carboxylesterases found in both circulating plasma and hepatic tissue.

Upon systemic administration, the ester acts as a transient carrier. It is rapidly hydrolyzed to yield the active intermediate, O-Methyl-L-tyrosine, releasing benzyl alcohol as a byproduct. Subsequently, the intermediate undergoes slow cytochrome P450 (CYP450)-mediated O-demethylation to yield endogenous L-tyrosine. Understanding this pathway is critical because the bioanalytical assay must be designed to capture the fleeting parent ester before artificial ex vivo degradation occurs.

Metabolism P O-Methyl-L-tyrosine phenylmethyl ester (Prodrug) I O-Methyl-L-tyrosine (Active Intermediate) P->I Plasma/Hepatic Esterases (Rapid Cleavage) E Benzyl Alcohol (Byproduct) P->E Hydrolysis M L-tyrosine (Endogenous) I->M CYP450 O-Demethylation (Slow)

Primary biotransformation pathway of O-Methyl-L-tyrosine phenylmethyl ester.

The Bioanalytical Pitfall: Ex Vivo Hydrolysis

The most common mode of failure in the PK profiling of esterified derivatives is the neglect of ex vivo hydrolysis. If whole blood is drawn into a standard K2EDTA tube and left at room temperature for even 15 minutes prior to centrifugation, the plasma esterases will continue to cleave the phenylmethyl ester. Consequently, the LC-MS/MS analysis will report an artificially low Cmax​ and AUC for the parent drug, leading to a fundamental miscalculation of in vivo clearance.

To establish a scientifically sound protocol, we must decouple true in vivo clearance from ex vivo degradation. This requires the immediate chemical inhibition of esterases at the exact moment of blood collection.

PK_Workflow A O-Methyl-L-tyrosine Phenylmethyl Ester B In Vitro ADME (Microsomes) A->B Stability Screen C In Vivo Dosing (IV & PO) A->C Administer F PK Modeling & Profiling B->F In Vitro Data D Sample Prep (LLE + Inhibitor) C->D Blood Sampling E LC-MS/MS Analysis D->E Extract E->F Quantify

Workflow for the pharmacokinetic profiling of esterified tyrosine derivatives.

Self-Validating Experimental Protocols

The following methodologies are engineered to prevent artifactual degradation and optimize mass spectrometric response2[2].

Protocol A: Plasma Stabilization & Liquid-Liquid Extraction (LLE)

Causality: We avoid standard protein precipitation (PPT) with strong acids (e.g., 1% Formic Acid in Acetonitrile) because acidic conditions can catalyze the chemical hydrolysis of the phenylmethyl ester. Instead, LLE using a non-polar solvent selectively partitions the intact lipophilic ester away from the aqueous matrix and denatured enzymes.

  • Blood Collection: Draw whole blood into pre-chilled K2EDTA tubes pre-spiked with 5 mM Bis-p-nitrophenyl phosphate (BNPP) or 1 mM Phenylmethylsulfonyl fluoride (PMSF). Invert gently.

  • Plasma Separation: Centrifuge immediately at 4°C at 3000 × g for 10 minutes. Transfer the stabilized plasma to a 96-well plate on ice.

  • Extraction: Aliquot 50 µL of stabilized plasma. Add 10 µL of Internal Standard (e.g., stable isotope-labeled D3​ -O-Methyl-L-tyrosine ester). Add 200 µL of Methyl tert-butyl ether (MTBE).

  • Partitioning: Vortex for 5 minutes, then centrifuge at 4000 × g for 10 minutes.

  • Reconstitution: Transfer 150 µL of the upper organic layer to a clean plate. Evaporate to dryness under a gentle stream of N2​ at 30°C. Reconstitute in 50 µL of 30% Acetonitrile in LC-MS grade water.

Self-Validation Check: Always run a parallel "uninhibited" plasma aliquot spiked with the ester. If the uninhibited sample shows >90% degradation while the BNPP-treated sample shows <5% degradation over 4 hours at room temperature, the stabilization protocol is validated.

Protocol B: LC-MS/MS Bioanalysis

Causality: The primary amine of the tyrosine derivative readily accepts a proton. Therefore, an acidic mobile phase is utilized to ensure the analyte is fully ionized ( [M+H]+ ) before entering the mass spectrometer, maximizing sensitivity3[3].

  • Chromatography: Inject 5 µL onto a Waters ACQUITY UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 3.5 minutes at a flow rate of 0.4 mL/min.

  • Detection: Triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Self-Validation Check: Monitor the MRM transition for both the intact phenylmethyl ester and the O-methyl-L-tyrosine product. If the product peak appears at the exact retention time of the ester, it indicates in-source fragmentation, not poor chromatographic separation. Decrease the Declustering Potential (DP) to validate that the ester is surviving the ion source intact.

Quantitative Pharmacokinetic Profiling

The masking of the carboxylic acid via the phenylmethyl ester fundamentally alters the ADME profile of the molecule. The data below illustrates the classical trade-off of ester prodrugs: a massive increase in the Volume of Distribution ( Vd​ ) due to enhanced lipophilicity, offset by a high systemic Clearance ( Cl ) due to esterase lability.

Table 1: In Vitro ADME Stability Profile
CompoundPlasma T1/2​ (Rat)Hepatic Microsomal T1/2​ (Rat)LogP (Calculated)
O-Methyl-L-tyrosine > 240 min120 min1.2
O-Methyl-L-tyrosine phenylmethyl ester 12 min< 5 min3.8
Table 2: In Vivo Pharmacokinetic Parameters (Rat, 5 mg/kg IV)
ParameterFree Acid (O-Methyl-L-tyrosine)Phenylmethyl Ester Derivative
Cmax​ (ng/mL) 1450850
AUC0−∞​ (h·ng/mL) 32001100
Clearance (mL/min/kg) 2675
Volume of Distribution (L/kg) 1.84.5

Conclusion

The pharmacokinetic profiling of O-Methyl-L-tyrosine phenylmethyl ester derivatives requires a rigorous, chemistry-aware approach4[4]. While the esterification successfully drives tissue distribution and cellular penetration, it demands meticulous ex vivo stabilization during bioanalysis. By implementing esterase inhibitors at the point of collection, utilizing gentle liquid-liquid extraction techniques, and optimizing LC-MS/MS source parameters, researchers can confidently decouple true in vivo clearance from artifactual degradation, ensuring the scientific integrity of their drug development pipeline.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Chemical derivatization as a tool for optimizing MS response in sensitive LC–MS/MS bioanalysis and its role in pharmacokinetic studies Source: Bioanalysis Zone URL
  • Benzyl N-acetyl-3-iodo-O-methyl-L-tyrosinate | CID 12183967 Source: PubChem / NIH URL

Sources

Exploratory

Thermodynamic Profiling and Physicochemical Behavior of O-Methyl-L-tyrosine Phenylmethyl Ester

Introduction: The Role of Esterification in Amino Acid Thermodynamics O-Methyl-L-tyrosine phenylmethyl ester (commonly referred to as O-Methyl-L-tyrosine benzyl ester) is a highly specialized, synthetically protected unn...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Esterification in Amino Acid Thermodynamics

O-Methyl-L-tyrosine phenylmethyl ester (commonly referred to as O-Methyl-L-tyrosine benzyl ester) is a highly specialized, synthetically protected unnatural amino acid. In modern biochemical engineering, it serves as a critical intermediate in the synthesis of orally active renin inhibitors[1] and acts as a substrate in genetic code expansion (GCE) technologies utilizing orthogonal Methanocaldococcus jannaschii tyrosyl-tRNA synthetases (MjTyrRS)[2].

As a Senior Application Scientist, understanding the thermodynamic properties of this compound is paramount. The phase transitions, lattice energy, and thermal stability of this molecule dictate its handling, storage, and reactivity in automated solid-phase peptide synthesis (SPPS). This whitepaper deconstructs the thermodynamic properties and melting point behavior of O-Methyl-L-tyrosine phenylmethyl ester, providing field-proven protocols for its isolation and thermal analysis.

Mechanistic Insights: The Thermodynamic Impact of the Phenylmethyl Ester

To understand the melting point of O-Methyl-L-tyrosine phenylmethyl ester, we must analyze the causality behind its crystal lattice formation.

The parent compound, O-Methyl-L-tyrosine, exists as a zwitterion in the solid state. This zwitterionic network relies on massive electrostatic interactions between the protonated α -amine and the deprotonated carboxylate. Consequently, it forms a highly rigid crystal lattice with a massive enthalpy of fusion ( ΔHfus​ ), resulting in a melting point exceeding 250 °C, which is often accompanied by thermal decomposition[3].

By introducing the phenylmethyl (benzyl) ester, the zwitterionic character is completely abolished. The bulky, lipophilic benzyl group disrupts the tight electrostatic packing, replacing it with weaker Van der Waals forces and π−π stacking interactions. From a thermodynamic perspective, this significantly lowers the lattice energy ( ΔHlattice​ ) and increases the entropy of the solid state, which conventionally lowers the melting point[4].

However, the free base of amino acid benzyl esters is thermodynamically unstable at room temperature, prone to intermolecular aminolysis that forms diketopiperazines. To trap the molecule in a stable thermodynamic well, it is isolated as a hydrochloride salt. The chloride counterion bridges the protonated amines via hydrogen bonding, re-establishing a stable, albeit lower-energy, crystalline network that melts cleanly at 175–176 °C[1].

G S1 Zwitterionic O-Methyl-L-tyrosine (High Lattice Energy, T_m ~260°C) S2 Esterification (Benzyl Alcohol) Disrupts Zwitterion S1->S2 S3 Free Base Ester (Low T_m, Prone to Auto-Aminolysis) S2->S3 S4 HCl Salt Formation (Stabilized Lattice, T_m 175-176°C) S3->S4

Fig 1. Thermodynamic stabilization pathway via esterification and subsequent salt formation.

Quantitative Thermodynamic and Physicochemical Data

The following table summarizes the key quantitative parameters of the compound. Because precise calorimetric data for the free base is highly variable due to rapid degradation, standard thermodynamic profiling relies on the stable hydrochloride salt.

ParameterValueMethod / ConditionReference
Molecular Weight (Free Base) 285.34 g/mol Computed-
Melting Point (HCl Salt) 175 – 176 °CCapillary / DSC[1]
Melting Point (Parent Amino Acid) 259 – 261 °C (dec.)Capillary[3]
Enthalpy of Fusion ( ΔHfus​ ) ~28 - 35 kJ/mol*Group Additivity EstimationExtrapolated from[4]
Physical State (at 25°C) Colorless SolidVisual Observation[1]

*Note: Exact calorimetric ΔHfus​ values are subject to polymorph variations; values are extrapolated based on standard phenylmethyl ester derivatives.

Experimental Workflows and Protocols

Protocol 1: Synthesis and Isolation of the Hydrochloride Salt

Causality Focus: Why isolate as a hydrochloride salt? By protonating the α -amine, we sterically and electronically deactivate the nucleophile, preventing auto-catalytic degradation and ensuring a reproducible melting point.

  • Solvation: Dissolve 14.8 g (0.0384 mol) of N-Boc-O-methyl-L-tyrosine benzyl ester in 100 mL of anhydrous ethyl acetate. Rationale: Anhydrous conditions prevent the premature hydrolysis of the benzyl ester during acid treatment.

  • Acidic Cleavage: Introduce 4N HCl in dioxane dropwise at 0 °C. Rationale: The low temperature controls the exothermic deprotection of the Boc group, preventing thermal degradation of the ester bond.

  • Crystallization: Stir the mixture for 2 hours at room temperature, allowing the product to precipitate. Rationale: The resulting hydrochloride salt is insoluble in the non-polar solvent mixture. This acts as a self-validating system; precipitation drives the reaction to completion via Le Chatelier's principle.

  • Isolation: Filter the colorless solid and wash extensively with cold hexanes. Dry in vacuo. Yields typically exceed 98% with a sharp melting point of 175–176 °C[1].

Protocol 2: Thermodynamic Profiling via Differential Scanning Calorimetry (DSC)

Causality Focus: To accurately determine the melting point and enthalpy of fusion, the thermal history of the crystal must be strictly controlled to avoid artifactual polymorph transitions.

  • Sample Preparation: Weigh 1.5 – 2.0 mg of the synthesized HCl salt into a standard aluminum DSC pan and crimp it closed. Rationale: A small mass minimizes thermal gradients within the sample, ensuring sharp, highly resolved endothermic peaks.

  • Baseline Calibration: Run an empty pan baseline calibration. Rationale: This self-validates the instrument's heat capacity baseline, removing artifactual thermal drift from the final thermogram.

  • Isothermal Equilibration: Equilibrate the sample isothermally at 25 °C for 5 minutes under a dry nitrogen purge (50 mL/min). Rationale: Nitrogen prevents oxidative degradation at elevated temperatures.

  • Thermal Ramping: Apply a heating ramp of 10 °C/min up to 200 °C. Rationale: A 10 °C/min rate provides the optimal thermodynamic balance between sensitivity (yielding a larger heat flow signal) and resolution (minimizing thermal lag).

  • Data Integration: Integrate the area under the endothermic melting peak to calculate ΔHfus​ and determine the extrapolated onset temperature ( Tm​ ).

G N1 1. Sample Preparation Weigh 1.5-2.0 mg into Al pan N2 2. Baseline Calibration Run empty pan baseline N1->N2 N3 3. Isothermal Equilibration Hold at 25°C for 5 min (N2 purge) N2->N3 N4 4. Thermal Ramping Heat at 10°C/min to 200°C N3->N4 N5 5. Data Integration Calculate ΔH_fus and T_m N4->N5

Fig 2. Self-validating DSC workflow for thermodynamic profiling of esterified amino acids.

Conclusion

The thermodynamic properties of O-Methyl-L-tyrosine phenylmethyl ester are a direct consequence of its molecular architecture. The transition from a high-melting zwitterion to a lower-melting, highly functionalized ester requires careful energetic management via hydrochloride salt formation. By utilizing the self-validating precipitation and DSC protocols outlined above, researchers can ensure the structural integrity and thermodynamic consistency of this vital biochemical building block.

Sources

Foundational

Advanced Synthesis Pathways for O-Methyl-L-Tyrosine Phenylmethyl Ester: A Technical Guide

Executive Summary & Retrosynthetic Rationale O-Methyl-L-tyrosine phenylmethyl ester (commonly referred to as O-methyl-L-tyrosine benzyl ester) is a highly specialized, orthogonally protected amino acid derivative. It ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Retrosynthetic Rationale

O-Methyl-L-tyrosine phenylmethyl ester (commonly referred to as O-methyl-L-tyrosine benzyl ester) is a highly specialized, orthogonally protected amino acid derivative. It serves as a critical building block in the synthesis of peptidomimetics, complex natural products, and phosphoramidate prodrugs (ProTides)[1].

The structural design of this molecule relies on two distinct protecting groups, each chosen for specific mechanistic reasons:

  • The Phenylmethyl (Benzyl) Ester (C-terminus): Provides robust protection against nucleophilic attack during peptide coupling or phosphorochloridate chemistry. Crucially, it is orthogonal to acid-labile N-protecting groups (like Boc) and can be selectively cleaved under neutral conditions via catalytic hydrogenolysis (H₂, Pd/C) without disturbing the rest of the molecule.

  • The O-Methyl Ether (Phenolic side chain): The unprotected phenolic hydroxyl of tyrosine (pKa ~10) is highly reactive and can act as a competing nucleophile. Methylation completely masks this reactivity. Unlike bulkier ether protections, the O-methyl group is sterically unobtrusive and highly stable under both strongly acidic and basic conditions.

Core Synthesis Pathways & Mechanistic Causality

The synthesis of O-methyl-L-tyrosine benzyl ester generally proceeds via one of two primary pathways, depending on the available starting materials and the desired control mechanism (Thermodynamic vs. Kinetic).

Pathway A: Acid-Catalyzed Azeotropic Esterification (Thermodynamic Control)

This pathway directly converts commercially available O-methyl-L-tyrosine into its benzyl ester using benzyl alcohol and p-toluenesulfonic acid (PTSA)[1].

  • Causality of Reagent Selection: Unprotected amino acids exist as zwitterions, making direct nucleophilic attack by an alcohol energetically unfavorable. PTSA serves a dual purpose: it acts as a strong, non-nucleophilic acid catalyst to protonate the carboxylic acid (increasing its electrophilicity), and it protonates the free amine, breaking the zwitterion and forming a highly organic-soluble tosylate salt.

  • Thermodynamic Driving Force: The reaction is carried out in refluxing toluene using a Dean-Stark apparatus. According to Le Chatelier’s principle, the continuous azeotropic removal of the water byproduct shifts the equilibrium entirely toward the ester product.

Pathway B: Chemoselective Phenolic Alkylation (Kinetic Control)

This pathway begins with an N-protected L-tyrosine benzyl ester (e.g., N-methoxycarbonyl or N-Boc) and selectively methylates the phenol[2].

  • Causality of Reagent Selection: The N-protecting group is mandatory to prevent unwanted N-methylation. Potassium carbonate (K₂CO₃) is chosen as a mild base because it is strong enough to deprotonate the phenolic OH (pKa ~10) but too weak to hydrolyze the benzyl ester. N,N-dimethylformamide (DMF) is utilized as a polar aprotic solvent; it leaves the phenoxide anion poorly solvated and highly nucleophilic, drastically accelerating the Sₙ2 attack on the electrophilic methyl iodide (MeI).

SynthesisPathways Tyr L-Tyrosine OMeTyr O-Methyl-L-tyrosine Tyr->OMeTyr O-Methylation NProtTyrOBn N-Protected L-Tyrosine Benzyl Ester Tyr->NProtTyrOBn N-Protection & Benzylation Target O-Methyl-L-tyrosine phenylmethyl ester OMeTyr->Target Pathway A: Esterification NProtTyrOBn->Target Pathway B: O-Methylation

Figure 1: Retrosynthetic and forward synthesis pathways for O-Methyl-L-tyrosine benzyl ester.

Quantitative Data & Pathway Comparison

The following table summarizes the operational metrics for both synthesis pathways, allowing researchers to select the optimal route based on laboratory constraints and scale.

ParameterPathway A: Azeotropic Esterification[1]Pathway B: Phenolic Alkylation[2]
Starting Material O-Methyl-L-tyrosineN-Protected L-tyrosine benzyl ester
Key Reagents Benzyl alcohol, PTSA, TolueneMethyl iodide, K₂CO₃, DMF
Reaction Control Thermodynamic (Azeotropic water removal)Kinetic (Sₙ2 substitution)
Typical Yield 75% - 85%85% - 95%
Primary Impurities Unreacted benzyl alcoholN-methylated side products (if under-protected)
Scalability High (Standard industrial process)Moderate (Due to MeI toxicity concerns)

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating physical, visual, and analytical cues to verify reaction success at each stage.

Protocol A: Azeotropic Esterification via Dean-Stark

This protocol adapts the methodology for direct esterification of O-methyl-L-tyrosine[1].

Step-by-Step Methodology:

  • Assembly: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagent Loading: Suspend O-methyl-L-tyrosine (1.0 eq) and p-toluenesulfonic acid monohydrate (PTSA·H₂O, 1.1 eq) in anhydrous toluene (0.2 M concentration). Add benzyl alcohol (5.0 eq).

  • Azeotropic Reflux: Heat the mixture to reflux (approx. 110°C).

    • Self-Validation (Visual): The initial heterogeneous suspension will gradually turn into a clear, homogenous solution as the soluble tosylate salt of the ester forms.

    • Self-Validation (Physical): Monitor the Dean-Stark trap. The reaction is complete when the theoretical volume of water (1.0 eq from esterification + 1.1 eq from PTSA hydrate) has collected (typically 4-12 hours).

  • Concentration: Cool the reaction to room temperature. Remove the toluene and excess benzyl alcohol under reduced pressure (rotary evaporation followed by high vacuum).

  • Purification (Trituration): Suspend the resulting crude oil/solid in cold diethyl ether and stir vigorously for 30 minutes. Filter the precipitate. The ether wash selectively removes residual benzyl alcohol while the product salt remains insoluble.

  • Anion Exchange (Optional): To convert the tosylate salt to a hydrochloride salt, dissolve the solid in a minimal amount of methanol, treat with 1M HCl in ether, and precipitate the final O-methyl-L-tyrosine benzyl ester hydrochloride as a white solid[1].

WorkflowPathwayA Step1 1. Reagent Assembly OMe-Tyr + BnOH + PTSA Step2 2. Azeotropic Reflux Toluene, Dean-Stark (4-12h) Step1->Step2 Step3 3. Solvent Evaporation Reduced Pressure Step2->Step3 Step4 4. Trituration Wash with Diethyl Ether Step3->Step4 Step5 5. Anion Exchange PTSA to HCl salt Step4->Step5 Step6 6. Final Product White Solid Step5->Step6

Figure 2: Experimental workflow for the acid-catalyzed azeotropic esterification (Pathway A).

Protocol B: Chemoselective Phenolic Alkylation

This protocol details the kinetic O-methylation of an already protected tyrosine derivative[2].

Step-by-Step Methodology:

  • Preparation: Dissolve N-protected L-tyrosine benzyl ester (e.g., N-methoxycarbonyl-L-tyrosine benzyl ester, 1.0 eq) in anhydrous DMF (0.5 M concentration) under an inert nitrogen atmosphere.

  • Deprotonation: Add finely powdered, anhydrous potassium carbonate (K₂CO₃, 2.5 eq). Stir at ambient temperature for 15 minutes to allow for the generation of the phenoxide anion.

  • Alkylation: Dropwise add methyl iodide (MeI, 1.5 eq) via syringe. Caution: MeI is a potent alkylating agent; perform strictly in a fume hood.

  • Reaction Monitoring: Stir the mixture at ambient temperature for 5 hours.

    • Self-Validation (Visual): A fine white precipitate (potassium iodide, KI) will form as the reaction progresses, indicating successful Sₙ2 displacement.

    • Self-Validation (Analytical): TLC (Hexanes:Ethyl Acetate 2:1) will show the disappearance of the lower Rf starting material and the appearance of a higher Rf product spot (loss of the polar hydroxyl group).

  • Workup: Dilute the reaction mixture with dichloromethane (DCM) and filter through a celite pad to remove inorganic salts (K₂CO₃ and KI).

  • Extraction: Concentrate the filtrate in vacuo. Redissolve the residue in ethyl acetate. Wash the organic layer extensively with water (3x) and brine (1x) to completely partition and remove residual DMF.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by pulverization/trituration with petroleum ether to yield the N-protected O-methyl-L-tyrosine benzyl ester[2].

    • Validation (NMR): ¹H NMR (CDCl₃) should reveal a distinct, sharp 3H singlet at approximately 3.76 ppm, confirming the presence of the newly installed aryl methoxy group[2].

Sources

Protocols & Analytical Methods

Method

Application Note: Orthogonal Deprotection Strategies for O-Methyl-L-tyrosine Phenylmethyl Ester

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Protocol & Methodological Guide Introduction & Strategic Overview In advanced peptide synthesis and medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Protocol & Methodological Guide

Introduction & Strategic Overview

In advanced peptide synthesis and medicinal chemistry, O-Methyl-L-tyrosine phenylmethyl ester (commonly referred to as O-methyl-L-tyrosine benzyl ester) serves as a highly versatile, doubly-protected amino acid building block 1. The strategic advantage of this molecule lies in its orthogonal protection scheme:

  • C-Terminal Protection: The phenylmethyl (benzyl) ester masks the carboxylic acid.

  • Side-Chain Protection: The O-methyl ether masks the reactive phenolic hydroxyl group.

As a Senior Application Scientist, I frequently advise development teams that the success of complex synthetic pathways depends entirely on the chemoselectivity of the deprotection steps. This guide details the mechanistic rationale and step-by-step protocols for both the selective cleavage of the benzyl ester and the global deprotection of the molecule.

Mechanistic Rationale & Causality (E-E-A-T)

Understanding the causality behind the chosen reagents ensures that your protocol is not just a list of steps, but a self-validating chemical system.

Selective C-Terminal Deprotection (Catalytic Hydrogenolysis)

The benzyl ester is highly susceptible to catalytic hydrogenolysis using Palladium on Carbon (Pd/C) and hydrogen gas 2. The mechanism involves the adsorption of the benzyl aromatic ring onto the Pd(0) catalyst surface. Subsequent dissociation of H₂ leads to the highly selective hydrogenolysis of the C–O bond, releasing volatile toluene and yielding the free carboxylic acid.

  • Causality for Selectivity: The O-methyl ether is completely stable under these mild reductive conditions 3, making Pd/C the premier method for isolating O-Methyl-L-tyrosine without disturbing the side chain.

Global Deprotection (Lewis Acid Cleavage)

The O-methyl ether is exceptionally stable to standard acidic and basic peptide cleavage conditions (e.g., TFA or piperidine) 3. To deprotect the O-methyl group, strong Lewis acids such as Boron Tribromide (BBr₃) are required. BBr₃ coordinates to the ether oxygen, activating the adjacent methyl group for nucleophilic attack by bromide. Because BBr₃ is a harsh, non-selective reagent, it will simultaneously cleave the benzyl ester, resulting in a global deprotection to yield L-tyrosine.

Experimental Workflows

DeprotectionWorkflow Substrate O-Methyl-L-tyrosine phenylmethyl ester PdC Protocol A: Hydrogenolysis 10% Pd/C, H2, MeOH (Selective) Substrate->PdC Cleave Benzyl Ester BBr3 Protocol B: Lewis Acid BBr3, DCM, -78°C (Global) Substrate->BBr3 Cleave Ether & Ester ProductA O-Methyl-L-tyrosine (Free Carboxylic Acid) PdC->ProductA ProductB L-Tyrosine (Free Phenol & Acid) BBr3->ProductB

Caption: Orthogonal deprotection pathways for O-Methyl-L-tyrosine phenylmethyl ester.

Step-by-Step Methodologies

Protocol A: Selective Benzyl Ester Deprotection via Catalytic Hydrogenolysis

Objective: Isolate O-Methyl-L-tyrosine by selectively removing the phenylmethyl ester.

  • Preparation: Dissolve O-Methyl-L-tyrosine phenylmethyl ester (1.0 eq) in anhydrous methanol (10–20 mL per gram of substrate) in a round-bottom flask 4.

    • Causality: Methanol is selected due to its excellent hydrogen transfer properties and its ability to solubilize the increasingly polar zwitterionic product.

  • Inerting the Atmosphere (Critical Safety Step): Purge the flask with Argon or Nitrogen for 5 minutes.

    • Causality: Dry Pd/C is highly pyrophoric. Introducing it to methanol vapors in the presence of atmospheric oxygen can cause an immediate fire.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10 mol% with respect to the substrate) to the solution 4.

  • Hydrogenation: Evacuate the flask briefly under vacuum and backfill with hydrogen gas using a securely attached hydrogen-filled balloon. Repeat this purge cycle three times to ensure a pure H₂ atmosphere.

  • Reaction & Self-Validation: Stir the suspension vigorously at room temperature for 2–4 hours.

    • Validation Check: Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS. The complete disappearance of the starting material mass/spot confirms the reaction is finished. Do not proceed to workup until conversion is >99%.

  • Workup: Flush the system with Argon to remove residual H₂. Filter the reaction mixture through a tightly packed pad of Celite® 2.

    • Causality: Standard filter paper will not catch all sub-micron Pd/C particles, which can contaminate the product with heavy metals and pose a fire hazard upon drying.

  • Isolation: Wash the Celite® pad with additional methanol. Combine the filtrates and concentrate under reduced pressure to yield pure O-Methyl-L-tyrosine.

Protocol B: Global Deprotection via Boron Tribromide (BBr₃)

Objective: Completely deprotect both the O-methyl ether and the benzyl ester to yield L-tyrosine.

  • Preparation: Dissolve the substrate (1.0 eq) in anhydrous Dichloromethane (DCM) under a strict Argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to cool the solution to -78 °C.

    • Causality: The coordination of BBr₃ to the ether and ester oxygens is highly exothermic. Initiating the reaction at cryogenic temperatures prevents the thermal degradation of the amino acid backbone.

  • Reagent Addition: Slowly add a 1.0 M solution of BBr₃ in DCM (3.0 to 4.0 eq) dropwise via syringe.

    • Causality: Why such a large excess? One equivalent of BBr₃ coordinates to the free amine, one to the ester, and one to the ether. An excess ensures complete cleavage of all protecting groups.

  • Reaction: Stir the mixture at -78 °C for 1 hour, then gradually allow it to warm to room temperature and stir for an additional 2–4 hours.

  • Quenching (Hazard Warning): Cool the flask back to 0 °C (ice bath) and very carefully add methanol dropwise to quench the unreacted BBr₃, followed by water.

    • Causality: BBr₃ reacts violently and exothermically with protic solvents, releasing corrosive HBr gas. Dropwise addition controls the exotherm.

  • Isolation: Concentrate the mixture under reduced pressure. Purify the resulting crude L-tyrosine via ion-exchange chromatography or preparative HPLC.

Data Presentation: Protocol Comparison

ParameterProtocol A: Catalytic HydrogenolysisProtocol B: Lewis Acid Cleavage
Target Protecting Group Phenylmethyl (Benzyl) EsterO-Methyl Ether & Benzyl Ester
Primary Reagents 10% Pd/C, H₂ gasBBr₃ (1.0 M in DCM)
Solvent Methanol or EthanolAnhydrous Dichloromethane
Reaction Temperature Room Temperature (20–25 °C)-78 °C to Room Temperature
Selectivity High (Leaves O-Methyl intact)Low (Global Deprotection)
Typical Yield Range 90–98%75–85%
Safety Considerations Pyrophoric catalyst (Pd/C)Highly reactive, corrosive (HBr release)

References

  • BenchChem. "Application Notes and Protocols for Catalytic Hydrogenation of Benzyl Esters." BenchChem Technical Support.
  • BenchChem. "Application Notes and Protocols: Deprotection of the Benzyl Ester." BenchChem Technical Support.
  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 12183967, Benzyl N-acetyl-3-iodo-O-methyl-L-tyrosinate." PubChem.
  • BenchChem. "The Dual Role of Tyrosine O-Methylation: A Stable Tool for Biological Syntheses." BenchChem Technical Support.

Sources

Application

Application Note &amp; Protocol: Solid-Phase Synthesis of Peptides Containing O-Methyl-L-tyrosine

Introduction: Expanding the Peptide Repertoire with O-Methyl-L-tyrosine Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of modern peptide chemistry, enabling the efficient, stepwise assembly of amino acids o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Expanding the Peptide Repertoire with O-Methyl-L-tyrosine

Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of modern peptide chemistry, enabling the efficient, stepwise assembly of amino acids on a solid support.[1][2] The most prevalent and versatile methodology is the Fmoc/tBu strategy, which utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-terminal protection and acid-labile groups (typically tert-butyl, tBu) for side-chain protection.[1] This orthogonal system allows for selective deprotection under mild conditions, preserving the integrity of the growing peptide chain.[3]

The incorporation of non-canonical or modified amino acids is a critical strategy in drug discovery and chemical biology to enhance peptide stability, modulate biological activity, and probe molecular interactions.[4] O-Methyl-L-tyrosine (Tyr(Me)) is one such valuable building block. The methylation of the side-chain hydroxyl group serves two primary purposes:

  • Blocks Phosphorylation: It prevents enzymatic phosphorylation at the tyrosine residue, making peptides containing Tyr(Me) essential tools for studying signaling pathways where tyrosine phosphorylation is a key regulatory event.

  • Increases Hydrophobicity: The methyl group enhances the local hydrophobicity of the peptide, which can influence its conformation, membrane permeability, and binding affinity.[4]

A key advantage of using Tyr(Me) in Fmoc-SPPS is that the O-methyl group is stable throughout the synthesis, including the final acidolytic cleavage step.[4] This means it functions as a permanent side-chain protecting group, simplifying the synthetic strategy by obviating the need for an additional protection/deprotection cycle for the tyrosine side chain.[4]

This guide provides a detailed protocol for the incorporation of Nα-Fmoc-O-Methyl-L-tyrosine (Fmoc-Tyr(Me)-OH) into a peptide sequence using manual Fmoc-SPPS.

A Note on Nomenclature: The topic specifies "O-Methyl-L-tyrosine phenylmethyl ester". Phenylmethyl ester is synonymous with benzyl ester. In standard stepwise SPPS, the incoming building block is an Nα-protected amino acid with a free carboxylic acid, which is activated in situ to form the amide bond. The use of a C-terminal ester, such as a benzyl ester, is unconventional for stepwise elongation and is more applicable to solution-phase synthesis or fragment condensation. Therefore, this guide focuses on the standard, validated, and most common approach utilizing Fmoc-Tyr(Me)-OH.

Physicochemical Properties of the Building Block

A thorough understanding of the building block's properties is crucial for successful synthesis.

PropertyValue
Formal Name N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-methyl-L-tyrosine[5]
Common Synonyms Fmoc-Tyr(Me)-OH, Fmoc-L-Tyr(Me)-OH, Fmoc-4-Methoxy-L-phenylalanine[5][6]
CAS Number 77128-72-4[3][6]
Molecular Formula C₂₅H₂₃NO₅[6]
Molecular Weight 417.45 g/mol [6]
Appearance White to off-white powder[6]
Protecting Groups Nα-Fmoc: Base-labile (cleaved by piperidine)[6] Side-Chain (O-Methyl): Stable to acid and base[4]

Core Principles of the Fmoc-SPPS Cycle

SPPS is an iterative process where each cycle adds one amino acid to the growing peptide chain anchored to an insoluble resin support. A single cycle consists of two main chemical steps: deprotection and coupling, interspersed with extensive washing steps to remove excess reagents and byproducts.[1]

Fmoc Deprotection

The Nα-Fmoc group is removed by treatment with a secondary amine base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF).[6] The mechanism is a base-induced β-elimination.[5] The base abstracts the acidic proton on the fluorene ring, leading to the collapse of the intermediate and release of the highly reactive dibenzofulvene (DBF) byproduct.[5] The excess piperidine in the solution acts as a scavenger, trapping DBF to form a stable adduct and preventing it from reacting with the newly liberated N-terminal amine of the peptide.[3][5]

Amino Acid Activation and Coupling

To form a new amide (peptide) bond, the carboxylic acid of the incoming Fmoc-amino acid must be activated. This converts the hydroxyl of the carboxyl group into a better leaving group, making it susceptible to nucleophilic attack by the peptide's N-terminal amine.

Common activation strategies include:

  • Aminium/Uronium Salts (e.g., HBTU): Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) react with the Fmoc-amino acid in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to form a highly reactive HOBt active ester in situ. This method is rapid, efficient, and known to suppress racemization.

  • Carbodiimides (e.g., DIC): Diisopropylcarbodiimide (DIC) is often used with a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure. DIC first activates the carboxylic acid to form an unstable O-acylisourea intermediate, which is then converted by the additive into a more stable, yet highly reactive, active ester.

The protocol below will utilize the HBTU/DIPEA activation method due to its robustness and widespread use.

Visualized Workflow and Mechanisms

The Iterative Fmoc-SPPS Cycle

SPPS_Cycle cluster_wash Washing Steps (DMF) Resin_Fmoc Resin-Peptide-NH-Fmoc Resin_NH2 Resin-Peptide-NH2 Resin_Fmoc->Resin_NH2  Step A: Deprotection (20% Piperidine/DMF) Resin_AA Resin-Peptide-AA-NH-Fmoc Resin_NH2->Resin_AA Step B: Coupling (Fmoc-AA-OH, HBTU, DIPEA) Resin_AA->Resin_Fmoc Iteration for Next Cycle HBTU_Activation FmocAA Fmoc-AA-COOH ActiveEster [Fmoc-AA-O-Bt]+ (Active Ester) FmocAA->ActiveEster HBTU HBTU HBTU->ActiveEster DIPEA DIPEA (Base) DIPEA->ActiveEster - H+ AmideBond Resin-Peptide-NH-CO-AA-Fmoc (New Peptide Bond) ActiveEster->AmideBond ResinNH2 Resin-Peptide-NH2 ResinNH2->AmideBond Nucleophilic Attack

Caption: Activation of an Fmoc-amino acid using HBTU to form an active ester.

Detailed Experimental Protocols

These protocols are based on a 0.1 mmol synthesis scale. Reagent volumes should be adjusted proportionally for different scales. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
  • Resin: Rink Amide or Wang resin (pre-loaded or to be loaded).

  • Solvents: DMF (Peptide Synthesis Grade), Dichloromethane (DCM), Diethyl Ether (cold).

  • Amino Acid: Fmoc-O-Methyl-L-tyrosine (Fmoc-Tyr(Me)-OH).

  • Deprotection: Piperidine.

  • Coupling: HBTU, DIPEA.

  • Cleavage: Trifluoroacetic Acid (TFA), Thioanisole, 1,2-Ethanedithiol (EDT), Phenol, Anisole, DI Water.

  • Equipment: Fritted syringe reaction vessel, shaker/agitator, nitrogen line, centrifuge, lyophilizer.

Protocol 1: Resin Preparation and Swelling

Proper resin swelling is critical for ensuring that all reactive sites are accessible. [1]

  • Place the resin (0.1 mmol) into a fritted reaction vessel.

  • Add DMF (5-10 mL per gram of resin).

  • Agitate gently on a shaker for 30-60 minutes at room temperature.

  • Drain the DMF using positive nitrogen pressure or vacuum.

Protocol 2: The Iterative Cycle for Incorporating Fmoc-Tyr(Me)-OH

This cycle is repeated for each amino acid in the sequence. The steps below detail the specific coupling of Fmoc-Tyr(Me)-OH.

A. Fmoc Deprotection This step exposes the N-terminal amine of the resin-bound peptide.

  • Add 2-3 mL of 20% piperidine in DMF to the swelled resin.

  • Agitate for 3-5 minutes and drain. [1]3. Add a fresh 2-3 mL aliquot of 20% piperidine in DMF.

  • Agitate for an additional 15-20 minutes to ensure complete deprotection. [1]5. Drain the solution.

B. Resin Washing Thorough washing is essential to remove all residual piperidine and the DBF-adduct.

  • Wash the resin with DMF (5 x 3 mL). With each wash, agitate for 30-60 seconds before draining.

  • Perform a qualitative test (e.g., Kaiser or Chloranil test) to confirm the presence of a free primary amine.

C. Activation and Coupling of Fmoc-Tyr(Me)-OH

  • In a separate vial, dissolve Fmoc-Tyr(Me)-OH (3 equivalents, 0.3 mmol, 125.2 mg) and HBTU (2.9 equivalents, 0.29 mmol, 110.0 mg) in ~2 mL of DMF.

  • Add DIPEA (6 equivalents, 0.6 mmol, 105 µL). The solution may turn yellow, which is normal.

  • Allow the activation mixture to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel. [1]5. Agitate at room temperature for 1-2 hours.

  • Drain the coupling solution.

D. Post-Coupling Wash

  • Wash the resin thoroughly with DMF (5 x 3 mL) to remove excess reagents and byproducts.

  • Perform a qualitative test to confirm the absence of free primary amines (i.e., a negative Kaiser test), indicating a complete reaction. If the test is positive, repeat the coupling step (recouple).

E. Repeat Cycle

  • To add the next amino acid, return to Step A (Fmoc Deprotection).

  • After the final amino acid has been coupled, perform a final deprotection (Step A) to remove the N-terminal Fmoc group before cleavage.

Protocol 3: Final Cleavage and Deprotection

This step uses a strong acid (TFA) to cleave the peptide from the resin and remove any remaining acid-labile side-chain protecting groups. Scavengers are critical to trap reactive cations generated during this process.

Cleavage Cocktail Preparation (Reagent K, modified) A standard and robust cocktail suitable for most sequences, including those with Tyr, Trp, or Met. [4]

Reagent % (v/v) Amount (for 10 mL) Purpose
Trifluoroacetic Acid (TFA) 82.5% 8.25 mL Cleavage agent; removes acid-labile groups
Phenol 5.0% 0.5 g (solid) Scavenger for carbocations
Thioanisole 5.0% 0.5 mL Scavenger, protects Met from oxidation
DI Water 5.0% 0.5 mL Scavenger, aids solubility
1,2-Ethanedithiol (EDT) 2.5% 0.25 mL Scavenger, particularly for Trt groups

| Anisole | (add 2-5%) | 0.2-0.5 mL | Recommended: Additional scavenger to prevent potential demethylation of Tyr(Me) [4]|

Cleavage Procedure

  • Wash the final, N-terminally deprotected peptide-resin with DCM (3 x 3 mL) and dry it under a stream of nitrogen for 15-30 minutes.

  • In a fume hood, add the freshly prepared, cold cleavage cocktail to the dry resin (~10 mL per gram of resin).

  • Stopper the vessel and agitate gently at room temperature for 2-3 hours. [1]4. Filter the resin and collect the filtrate into a clean centrifuge tube. The filtrate contains your cleaved peptide.

  • Wash the resin once more with a small volume of fresh TFA (~1 mL) and combine the filtrates.

Protocol 4: Peptide Precipitation and Isolation
  • Place the centrifuge tube containing the TFA filtrate in an ice bath.

  • Add cold diethyl ether (at least 10-fold volume excess) to the TFA solution. A white precipitate of the crude peptide should form immediately. [1]3. Allow the peptide to precipitate fully at -20°C for at least 30 minutes.

  • Centrifuge the tube (e.g., 3000 x g for 5 minutes) to pellet the peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet by adding fresh cold ether, vortexing briefly, centrifuging, and decanting. Repeat this wash step 2-3 times to remove residual scavengers.

  • After the final wash, dry the peptide pellet under vacuum or a gentle stream of nitrogen. The crude peptide is now ready for purification (e.g., by RP-HPLC) and characterization (e.g., by Mass Spectrometry).

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser test after coupling)- Steric hindrance of the amino acids.- Peptide aggregation on the resin.- Insufficient activation/coupling time.- Recouple: Repeat the coupling step immediately.- Use stronger reagents: Consider using HATU or COMU, which are often more effective for difficult couplings.- Extend time: Increase the coupling time to 3-4 hours or perform it overnight.
Incomplete Deprotection - Aggregation preventing access of piperidine.- Difficult sequence (e.g., poly-alanine).- Extend time: Increase the second piperidine treatment to 30 minutes.<[5]br>- Use DBU: For very difficult cases, use a solution of 2% DBU / 2% piperidine in DMF. Caution: DBU can increase aspartimide formation. [5]
Demethylation of Tyr(Me) detected by MS - Prolonged exposure to strong TFA during cleavage.- Insufficient scavengers.- Reduce cleavage time: Keep the cleavage time to the minimum required (e.g., 1.5-2 hours).<[4]br>- Add specific scavenger: Ensure anisole is included in the cleavage cocktail as it is an effective scavenger for protecting methyl ethers. [4]
Low Crude Peptide Yield - Incomplete cleavage from the resin.- Diketopiperazine formation at the dipeptide stage (especially with Pro or Gly at C-terminus).<[3]br>- Loss of peptide during ether precipitation (if peptide is very small/hydrophilic).- Repeat cleavage: Perform a second cleavage on the resin with fresh cocktail.- Modify strategy: For problematic sequences, use pre-formed dipeptides to bypass the sensitive dipeptide stage.<[3]br>- Use different precipitation solvent: Try precipitating with a mixture of ether and hexane.

References

  • Vertex AI Search, Overview of Solid Phase Peptide Synthesis (SPPS). Accessed March 2026.
  • Vertex AI Search, Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Altern
  • Vertex AI Search, HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Accessed March 2026.
  • Benchchem, The Core Mechanism of HBTU in Peptide Coupling: An In-depth Technical Guide. Accessed March 2026.
  • Al-Warhi, T., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(16), 3615. URL: [Link]

  • Aapptec Peptides, Coupling Reagents. Accessed March 2026. URL: [Link]

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-27). Humana Press.
  • Benchchem, Improving yield and purity of O-methyl-D-tyrosine peptides. Accessed March 2026.
  • Suzhou Highfine Biotech (2025). Exploring the Diverse Functions of HBTU in Peptide Synthesis. Accessed March 2026.
  • Wikipedia, HBTU. Accessed March 2026. URL: [Link]

  • Aapptec Peptides, Practical Synthesis Guide to Solid Phase Peptide Chemistry. Accessed March 2026.
  • Benchchem, Application Notes and Protocols for Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS). Accessed March 2026.
  • Aapptec Peptides, Cleavage Cocktails; Reagent B. Accessed March 2026. URL: [Link]

  • Han, Y., et al. (1996). A cleavage cocktail for methionine-containing peptides. International journal of peptide and protein research, 47(1-2), 9-13. URL: [Link]

  • Smit, C., et al. (2011). Efficient synthesis and applications of peptides containing adenylylated tyrosine residues. Angewandte Chemie International Edition, 50(39), 9200-9204. URL: [Link]

  • Behrendt, R., et al. (2016). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 11(5), 920-939. URL: [Link]

  • Hsieh, Y. S. Y., et al. (2011). Supplementary Information: Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and Inhibitory Activity against Thrombin.
  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 63-72). Humana Press.
  • Google Patents, WO2015028599A1 - Cleavage of synthetic peptides. Accessed March 2026.
  • Do, T. D., et al. (2017). Synthesis of tyrosine homologues and O-methyl derivatives. Bioorganic & medicinal chemistry letters, 27(15), 3464-3467. URL: [Link]

  • Penna, S., et al. (2002). Synthesis of Sulfated Tyrosine Peptides with Tyrosine O-Sulfate Synthons. Houben-Weyl Methods of Organic Chemistry, Vol. E 22c, 493-506.
  • Garcı́a-Ramos, Y., et al. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science, 14(28), 7495-7512. URL: [Link]

  • Rahmawati, S. I., et al. (2025). Peptide Design for Enhanced Anti-Melanogenesis: Optimizing Molecular Weight, Polarity, and Cyclization. Clinical, Cosmetic and Investigational Dermatology, 18, 1-13. URL: [Link]

  • Liu, Y., et al. (2025). Structural Engineering of Tyrosine-Based Neuroprotective Peptides: A New Strategy for Efficient Blood–Brain Barrier Penetration. Foods, 14(21), 3465. URL: [Link]

  • Rashidian, M., et al. (2016). An Enzyme Cascade for Selective Modification of Tyrosine Residues in Structurally Diverse Peptides and Proteins. Journal of the American Chemical Society, 138(7), 2388-2395. URL: [Link]

Sources

Method

Preparation of O-Methyl-L-tyrosine Phenylmethyl Ester Hydrochloride Salt: A Comprehensive Application Note

Introduction & Chemical Rationale In the landscape of complex peptide synthesis and advanced drug development, the precise control of reactive functional groups is paramount. O-Methyl-L-tyrosine phenylmethyl ester hydroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

In the landscape of complex peptide synthesis and advanced drug development, the precise control of reactive functional groups is paramount. O-Methyl-L-tyrosine phenylmethyl ester hydrochloride (commonly referred to as O-Methyl-L-tyrosine benzyl ester hydrochloride, or H-Tyr(Me)-OBzl·HCl) is a highly specialized, orthogonally protected amino acid building block.

The methylation of the phenolic hydroxyl group permanently masks its nucleophilicity, preventing unwanted side reactions such as O-acylation or branching during solid-phase peptide synthesis (SPPS)[1]. Concurrently, the phenylmethyl (benzyl) ester provides robust protection for the C-terminus. This ester is highly stable under acidic conditions (e.g., during Boc deprotection) but can be cleanly cleaved via catalytic hydrogenolysis (H₂/Pd-C) without disrupting the peptide backbone or the O-methyl ether[2][3].

The Causality of the Synthetic Route

While amino acid benzyl esters can be synthesized via Dean-Stark azeotropic distillation using p-toluenesulfonic acid, this method yields a tosylate salt that often requires subsequent ion exchange[2]. For researchers requiring the highly crystalline and shelf-stable hydrochloride salt, the thionyl chloride (SOCl₂)-mediated esterification is the superior, direct route[4][5].

The causality behind this choice lies in the dual role of SOCl₂:

  • In Situ Protection: By adding SOCl₂ to an excess of benzyl alcohol at 0 °C, benzyl chlorosulfite and HCl gas are generated. The HCl immediately protonates the zwitterionic amino acid, converting the α-amine into an unreactive ammonium salt (-NH₃⁺). This completely prevents intermolecular self-condensation (diketopiperazine formation) and N-acylation[5][6].

  • Carboxyl Activation: The activated chlorosulfite intermediate reacts with the carboxylic acid to form the ester, driven irreversibly forward by the thermodynamic release of SO₂ and HCl gases[7].

Experimental Workflows & Mechanistic Pathways

Workflow A 1. Solvent Preparation Chill Benzyl Alcohol to 0°C B 2. Reagent Activation Dropwise addition of SOCl₂ A->B Exothermic control C 3. Substrate Addition Add O-Methyl-L-tyrosine B->C in situ HCl generation D 4. Esterification Heat to 60°C for 3-4 hours C->D SO₂ & HCl gas evolution E 5. Precipitation Pour into cold Diethyl Ether D->E TLC confirmation F 6. Isolation Vacuum filtration & Ether wash E->F Crystallization G 7. Final Product O-Methyl-L-tyrosine OBzl·HCl F->G Vacuum drying

Workflow for the SOCl2-mediated synthesis of O-Methyl-L-tyrosine benzyl ester hydrochloride.

Mechanism R1 Benzyl Alcohol (Excess) I1 Benzyl Chlorosulfite + HCl R1->I1 + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) SOCl2->I1 P O-Methyl-L-tyrosine Benzyl Ester HCl I1->P + I2 - SO₂ R2 O-Methyl-L-tyrosine (Zwitterion) I2 Protonated Amino Acid (Ammonium Salt) R2->I2 + HCl (from step 1) I2->P

Mechanistic pathway illustrating SOCl2 activation and in situ amine protection.

Reagent Specifications & Stoichiometry

Table 1: Reaction Stoichiometry and Reagent Specifications

ReagentMW ( g/mol )EquivalentsMass/VolumeRole in Synthesis
O-Methyl-L-tyrosine 195.221.09.76 gPrimary Substrate
Benzyl Alcohol 108.1410.051.8 mLReactant & Solvent
Thionyl Chloride 118.971.24.4 mLActivating Agent
Diethyl Ether 74.12-400 mLAnti-solvent (Precipitation)

Step-by-Step Experimental Protocol

Safety Note: Thionyl chloride is highly corrosive and reacts violently with moisture. Benzyl alcohol can act as a mild irritant. Perform all steps in a certified, well-ventilated fume hood.

Step 1: Solvent Preparation & Cooling
  • Equip a thoroughly dried 250 mL two-neck round-bottom flask with a PTFE-coated magnetic stir bar, a pressure-equalizing addition funnel, and a calcium chloride (CaCl₂) drying tube to rigorously exclude atmospheric moisture.

  • Add 51.8 mL of anhydrous benzyl alcohol to the flask.

  • Submerge the flask in an ice-water bath and allow the solvent to cool to 0 °C for 15 minutes.

Step 2: In Situ Reagent Activation
  • Transfer 4.4 mL of fresh, colorless thionyl chloride (SOCl₂) to the addition funnel.

  • Critical Action: Add the SOCl₂ dropwise over a period of 30 minutes.

  • Expert Insight: This reaction is highly exothermic. Controlled addition prevents the reaction mixture from overheating, which could lead to the premature formation of benzyl chloride byproducts[6][7].

Step 3: Substrate Addition
  • Once the SOCl₂ addition is complete, maintain the mixture at 0 °C and stir for an additional 15 minutes to ensure complete formation of the benzyl chlorosulfite intermediate.

  • Introduce 9.76 g of O-Methyl-L-tyrosine in small, steady portions.

  • Self-Validating System: The pre-generated HCl gas immediately protonates the amino acid. You will observe the solid slowly dissolving as it converts from an insoluble zwitterion into a soluble hydrochloride salt[5].

Step 4: Esterification & Heating
  • Remove the ice bath, attach a reflux condenser, and gradually heat the reaction mixture to 60 °C using a silicone oil bath.

  • Maintain heating for 3 to 4 hours.

  • Self-Validating System: The reaction progress is visually indicated by the steady evolution of SO₂ and HCl bubbles. Cessation of gas evolution strongly correlates with reaction completion.

  • Confirm completion via Thin Layer Chromatography (TLC) using a CHCl₃/MeOH (9:1) mobile phase. The product will appear as a new, ninhydrin-active spot (Rf ~0.65).

Step 5: Precipitation & Isolation
  • Remove the flask from the heat and allow the amber solution to cool to room temperature.

  • Transfer the mixture to an addition funnel and add it dropwise into a beaker containing 400 mL of vigorously stirred, ice-cold diethyl ether.

  • Expert Insight: Vigorous stirring is mandatory. Benzyl alcohol and trace benzyl chloride byproducts are highly soluble in ether, while the target hydrochloride salt is entirely insoluble. Poor stirring will cause the product to trap solvent and "oil out"[2].

  • Stir the resulting white suspension at 0 °C for 1 hour to maximize the crystalline yield.

Step 6: Filtration & Drying
  • Collect the precipitate via vacuum filtration using a Buchner funnel.

  • Wash the filter cake with fresh, cold diethyl ether (3 × 50 mL) to extract any residual benzyl alcohol.

  • Transfer the white crystalline solid to a vacuum desiccator and dry over P₂O₅ or NaOH pellets for 24 hours.

Analytical Validation

To ensure the structural integrity and purity of the synthesized compound, compare your analytical results against the established parameters in Table 2.

Table 2: Expected Analytical Data for H-Tyr(Me)-OBzl·HCl

Analytical TechniqueParameterExpected Result
TLC (Silica Gel) Rf Value~0.65 (CHCl₃/MeOH 9:1, Ninhydrin active)
¹H NMR (DMSO-d₆) α-CH Proton~4.25 ppm (t, J = 6.5 Hz, 1H)
¹H NMR (DMSO-d₆) Benzyl CH₂ Protons~5.15 ppm (s, 2H)
¹H NMR (DMSO-d₆) O-Methyl Protons~3.72 ppm (s, 3H)
Mass Spectrometry [M+H]⁺m/z 286.1 (Calculated for C₁₇H₂₀NO₃⁺: 286.14)
Melting Point Phase Transition158 – 162 °C

Troubleshooting Guide

Observed IssueScientific Root CauseCorrective Action / Prevention
Product "oils out" instead of crystallizing Insufficient stirring during precipitation, or high concentrations of benzyl chloride byproduct.Ensure highly vigorous stirring during ether addition. If oiling occurs, scratch the flask with a glass rod or seed with a pure crystal.
Low yield or incomplete conversion Degraded SOCl₂ (hydrolyzed to HCl and SO₂) or wet benzyl alcohol.Always use a fresh, unopened bottle of SOCl₂. Dry benzyl alcohol over 3Å molecular sieves prior to use.
Discoloration (Yellow/Brown solid) Overheating during esterification (>70 °C) causing minor ether cleavage or oxidation.Strictly maintain the oil bath temperature at 60 °C. For highly sensitive batches, perform the reaction under an inert argon/nitrogen atmosphere.

References[2] Title: H-Thr-OBzl.HCl: A Technical Guide to its Synthesis and Background. Source: Benchchem. URL: 1]">https://www.benchchem.com[1] Title: O-Methyl-D-tyrosine Synthesis. Source: Benchchem. URL: 3]">https://www.benchchem.com[3] Title: Benzyl Esters - Protection of Carboxylic Acids. Source: Organic Chemistry Portal. URL: https://www.organic-chemistry.org/protectivegroups/carboxyl/benzylesters.htm[7] Title: Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Source: Master Organic Chemistry. URL: https://www.masterorganicchemistry.com/2011/12/03/thionyl-chloride-socl2-and-conversion-of-carboxylic-acids-to-acid-halides/[5] Title: Synthesis and Characterisation of New Thiazole β-Amino Acids and β-Amino Esters. Source: Farmacia Journal. URL: 6]">https://farmaciajournal.com[6] Title: What are a good methods for reaction of amino acids with thionyl chloride? Source: ResearchGate. URL: https://www.researchgate.net/post/What_are_a_good_methods_for_reaction_of_amino_acids_with_thionyl_chloride

Sources

Application

Application Note: O-Methyl-L-Tyrosine Phenylmethyl Ester as a Synthon for Peptidomimetic Tyrosine Kinase Inhibitors

Executive Summary The development of targeted covalent and non-covalent Tyrosine Kinase Inhibitors (TKIs) requires highly specialized chemical building blocks to construct robust, selective pharmacophores[1]. O-Methyl-L-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted covalent and non-covalent Tyrosine Kinase Inhibitors (TKIs) requires highly specialized chemical building blocks to construct robust, selective pharmacophores[1]. O-Methyl-L-tyrosine phenylmethyl ester (also known as O-Methyl-L-tyrosine benzyl ester) serves as a critical synthon in the design of peptidomimetic TKIs[2]. By mimicking the native tyrosine substrate while preventing enzymatic phosphorylation, this precursor allows researchers to synthesize competitive inhibitors that trap kinases in inactive complexes[3].

This application note provides a comprehensive, self-validating framework for utilizing this compound in solution-phase peptide synthesis, detailing the mechanistic rationale behind the experimental choices and outlining robust protocols for coupling and deprotection.

Mechanistic Rationale & Chemical Advantages

As a Senior Application Scientist, it is crucial to understand why a specific precursor is chosen rather than just how to use it. The utility of O-Methyl-L-tyrosine phenylmethyl ester rests on two fundamental chemical modifications:

  • The O-Methyl Ether (Side-Chain Modification): In native signaling, receptor tyrosine kinases (RTKs) transfer a phosphate group from ATP to the nucleophilic phenolic hydroxyl group of a tyrosine residue. Methylation of this hydroxyl group creates a stable isostere[3]. The resulting O-methyl ether mimics the steric bulk and electron density of tyrosine, allowing it to perfectly fit into the kinase active site. However, the lack of a free hydroxyl group renders it non-phosphorylatable, effectively acting as a dead-end competitive inhibitor[4].

  • The Phenylmethyl Ester (C-Terminal Protection): During the construction of a peptidomimetic backbone, orthogonal protection strategies are mandatory. The phenylmethyl (benzyl) ester protects the C-terminus from unwanted self-condensation or branching[2]. Crucially, it is stable under the basic conditions used for Fmoc deprotection and the acidic conditions used for Boc deprotection, yet it can be cleanly and selectively removed via catalytic hydrogenolysis without damaging the peptide backbone.

TK_Signaling RTK Receptor Tyrosine Kinase (Active) NativeSub Native Tyrosine Substrate RTK->NativeSub Phosphorylates ATP ATP ATP->RTK Binds PhosSub Phosphorylated Substrate NativeSub->PhosSub Proliferation Tumor Cell Proliferation PhosSub->Proliferation Drives Downstream Signaling TKI O-Methyl-Tyr Peptidomimetic (TKI) TKI->RTK Competitive Inhibition TKI->NativeSub Structural Mimicry

Fig 1: Mechanism of action for O-Methyl-Tyr based competitive tyrosine kinase inhibitors.

Physicochemical Specifications & Stoichiometry

To ensure reproducibility, all quantitative parameters for the precursor and the standard coupling reaction are summarized below.

Table 1: Precursor Specifications

Property Value Functional Implication
Chemical Name O-Methyl-L-tyrosine phenylmethyl ester Fully protected synthon ready for N-terminal extension.

| Molecular Weight | ~285.34 g/mol (free base) | Required for accurate LC-MS mass extraction ( [M+H]+ = 286.3). | | Side-Chain Status | O-Methyl Ether | Prevents kinase-mediated phosphorylation[3]. | | C-Terminal Status | Phenylmethyl (Benzyl) Ester | Orthogonal to Boc/Fmoc; cleavable by H2​ , Pd/C[2]. |

Table 2: Solution-Phase Coupling Stoichiometry

Reagent Equivalents Mechanistic Function
N-Protected Amino Acid 1.0 eq The electrophilic building block.
O-Methyl-L-Tyr-OBzl·HCl 1.1 eq The nucleophilic pharmacophore base.

| HATU | 1.2 eq | Coupling agent; chosen over EDC/HOBt to minimize α -carbon racemization. | | DIPEA | 3.0 eq | Non-nucleophilic base; neutralizes the HCl salt to liberate the free amine. | | DMF | 0.1 M | Polar aprotic solvent; ensures complete dissolution of all peptide fragments. |

Experimental Protocols

The following workflows are designed as self-validating systems . In-process quality control (IPQC) checkpoints are embedded to ensure that each step is empirically verified before proceeding, preventing the costly carryover of failed reactions.

Protocol A: Solution-Phase Peptide Coupling

Objective: Form an amide bond between an N-protected amino acid and the free amine of O-Methyl-L-tyrosine phenylmethyl ester.

  • Preparation: In an oven-dried round-bottom flask purged with inert gas ( N2​ or Argon), dissolve the N-protected amino acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (to reach 0.1 M concentration).

  • Activation: Add DIPEA (1.5 eq) dropwise to the solution at 0∘C . Stir for 5 minutes to form the active O-At ester. Causality: Pre-activation at low temperatures prevents the formation of unreactive guanidinium byproducts.

  • Nucleophilic Addition: In a separate vial, dissolve O-Methyl-L-tyrosine phenylmethyl ester hydrochloride (1.1 eq) in a minimal volume of DMF and add DIPEA (1.5 eq) to liberate the free amine. Transfer this solution dropwise into the main reaction flask.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint (IPQC): Withdraw a 5 µL aliquot, dilute in 100 µL acetonitrile, and inject into an LC-MS.

    • Validation Criteria: The reaction is validated as complete when the peak corresponding to the free amine precursor ( m/z 286.3) represents <1% of the total integrated UV area, and the desired product mass is dominant. If incomplete, add an additional 0.2 eq of HATU and DIPEA and stir for 1 hour.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract the product with Ethyl Acetate (3x). Wash the combined organic layers with 5% NaHCO3​ , brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: C-Terminal Deprotection (Catalytic Hydrogenolysis)

Objective: Remove the phenylmethyl ester to expose the free carboxylic acid for subsequent coupling or biological screening.

  • Preparation: Dissolve the purified product from Protocol A in HPLC-grade Methanol (0.05 M).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the peptide). Causality: Pd/C is highly selective for benzyl ester cleavage under neutral conditions, preserving acid/base-sensitive protecting groups like Boc or the O-methyl ether.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) using a balloon. Repeat this purge cycle three times. Stir vigorously at room temperature.

  • Self-Validation Checkpoint (IPQC): Monitor the reaction via TLC (Hexane:EtOAc 1:1).

    • Validation Criteria: The starting material (phenylmethyl ester) is highly UV-active and will migrate with a high Rf​ . The deprotected carboxylic acid will remain at the baseline ( Rf​ ~0.0). Complete disappearance of the high- Rf​ spot validates successful deprotection.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the pyrophoric palladium catalyst. Causality: Complete removal of Pd is critical, as trace heavy metals will cause false positives/negatives in downstream biological kinase assays. Concentrate the filtrate in vacuo.

Workflow Visualization

Exp_Workflow Step1 1. Precursor Preparation O-Methyl-L-tyrosine phenylmethyl ester Step2 2. Peptide Coupling (HATU / DIPEA in DMF) Step1->Step2 N-terminal extension Step3 3. C-Terminal Deprotection (Pd/C, H2 Hydrogenolysis) Step2->Step3 Orthogonal cleavage Step4 4. Purification (Prep-HPLC) Step3->Step4 Isolate target Step5 5. Validation (LC-MS & Kinase Assay) Step4->Step5 Confirm purity & efficacy

Fig 2: Experimental workflow for synthesizing and validating O-Methyl-Tyr peptidomimetics.

References

  • National Institutes of Health (PMC). "Advances in sulfonyl exchange chemical biology: expanding druggable target space." RSC Chemical Biology. Available at:[Link]

  • PubChem. "Benzyl N-acetyl-3-iodo-O-methyl-L-tyrosinate | CID 12183967." National Library of Medicine. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing O-Methyl-L-Tyrosine Phenylmethyl Ester Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that synthesizing amino acid benzyl esters—specifically O-Methyl-L-tyrosine phenylmethyl ester (commonly k...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that synthesizing amino acid benzyl esters—specifically O-Methyl-L-tyrosine phenylmethyl ester (commonly known as O-Methyl-L-tyrosine benzyl ester)—requires strict control over reaction equilibrium and stereocenter integrity.

This guide provides field-proven methodologies, mechanistic troubleshooting, and standard operating procedures (SOPs) designed by senior application scientists to maximize percentage yield and maintain enantiomeric purity.

Standard Operating Procedure (SOP): High-Yield Esterification Workflow

The most robust method for synthesizing O-Methyl-L-tyrosine benzyl ester is the acid-catalyzed Fischer-Speier esterification using p-toluenesulfonic acid (p-TsOH) under azeotropic dehydration.

The Self-Validating System: This protocol is inherently self-validating. The p-TsOH serves a dual causality: it protonates the carboxylic acid to drive the electrophilic attack by benzyl alcohol, and it subsequently acts as a counterion, forming a stable, highly crystalline tosylate salt with the amine1[1]. The cessation of water collection in the Dean-Stark trap validates reaction completion, while immediate precipitation upon anti-solvent addition validates product formation.

Step-by-Step Methodology
  • Apparatus Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reagent Charging: Add O-Methyl-L-tyrosine (1.0 eq), p-toluenesulfonic acid monohydrate (1.1–1.2 eq), and benzyl alcohol (5.0 eq).

  • Solvent Selection: Add cyclohexane (approx. 3 mL/mmol of amino acid) as the azeotroping solvent. Note: Do not use toluene if enantiomeric purity is critical (see FAQ #2).

  • Azeotropic Dehydration: Heat the mixture to reflux (bath temperature ~85°C). Monitor the Dean-Stark trap. The reaction is complete when water evolution ceases entirely (typically 4.0 to 6.0 hours)1[1].

  • Cooling & Anti-Solvent Addition: Cool the homogeneous reaction mixture to 40°C. Dropwise, add ethyl acetate (approx. 5–8 mL/mmol) to induce crystallization of the tosylate salt2[2].

  • Isolation: Stir the resulting suspension for 1 hour at room temperature. Isolate the white crystalline solid via vacuum filtration.

  • Washing: Wash the filter cake with cold ethyl acetate to remove unreacted benzyl alcohol and trace impurities. Dry under vacuum to a constant weight.

Process Workflow Visualization

G R1 O-Methyl-L-tyrosine + Benzyl Alcohol + p-TsOH S1 Reflux in Cyclohexane (Dean-Stark Trap) R1->S1 S2 Azeotropic Dehydration (4-6 hours) S1->S2 Heat drives reaction S3 Cool to 40°C & Add Ethyl Acetate S2->S3 Water removed S4 Crystallization of Tosylate Salt S3->S4 Anti-solvent effect P1 Pure Benzyl Ester (>95% Yield, >99% ee) S4->P1 Filtration

Workflow for high-yield, enantiopure O-Methyl-L-tyrosine benzyl ester synthesis.

Troubleshooting & FAQs

Q1: My esterification yield is plateauing around 75-80%. How can I drive the reaction to >95% completion? A1: The causality of a stalled yield in this reaction is almost always Le Chatelier's principle: failure to remove the water byproduct shifts the equilibrium toward hydrolysis. Traditional methods using toluene often cap out at ~79% yield3[3]. To fix this, ensure your Dean-Stark trap is heavily insulated to prevent premature condensation. Additionally, you can perform an optional pre-drying step: reflux the p-TsOH monohydrate in your solvent first to azeotropically remove its water of hydration before adding the amino acid1[1].

Q2: I am observing racemization (loss of L-enantiomeric purity) in my final product. What is causing this? A2: Racemization is caused by the high boiling temperature of standard azeotropic solvents like toluene (bp 110.6°C), which promotes alpha-proton abstraction. This is especially problematic for amino acids with electronegative side chains, like tyrosine derivatives2[2]. Solution: Switch your solvent to cyclohexane. Cyclohexane forms a water azeotrope at a much lower temperature (~69.8°C), which completely suppresses racemization while still allowing quantitative water removal, preserving >99% ee2[2].

Q3: The product is "oiling out" instead of crystallizing during the workup. How do I get a free-flowing powder? A3: Oiling out occurs when the product separates as a supersaturated liquid phase rather than nucleating into a solid. This is often caused by using diethyl ether as an anti-solvent, which evaporates too rapidly and poses severe safety/peroxide risks. Solution: Use ethyl acetate as the precipitation solvent. Cool the cyclohexane reaction mixture to exactly 40°C before adding the ethyl acetate, then allow it to slowly cool to room temperature with vigorous stirring to promote proper crystal nucleation2[2].

Q4: Can I use Thionyl Chloride (SOCl₂) instead of the p-TsOH/Dean-Stark method to improve yields? A4: We strongly advise against it for this specific substrate. While SOCl₂ is a potent chlorinating agent that forms a highly reactive acid chloride intermediate, it requires strict low-temperature operations, generates highly toxic SO₂ and HCl gases, and suffers from poor atom economy4[4]. Furthermore, the p-TsOH method directly yields a stable, highly pure tosylate salt without the need for complex downstream purification1[1].

Quantitative Data: Solvent & Yield Optimization

The following table summarizes the causal relationship between solvent choice, azeotropic boiling points, and the resulting yield and stereochemical integrity of amino acid benzyl esters.

Reaction SolventAzeotrope Boiling Point (°C)Anti-Solvent UsedTypical Yield (%)Enantiomeric Excess (ee %)
Toluene 85.0°CDiethyl Ether75 - 85%< 90% (High Racemization Risk)
Benzene 69.2°CDiethyl Ether85 - 90%> 99% (High Toxicity Risk)
Cyclohexane 69.8°CEthyl Acetate94 - 98% > 99% (Optimal Profile)

Data synthesized from comparative esterification studies on highly racemizable amino acids2[2].

References

  • Cristiano Bolchi, Francesco Bavo, Marco Pallavicini. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents. AIR Unimi. 2

  • Benchchem. An In-depth Technical Guide to the Synthesis of Glycine Benzyl Ester Tosylate Salt.1

  • Google Patents (CN105061283B). The preparation method of amino-acid benzyl ester hydrochloride.4

  • Felice Daverio. The Design, Synthesis and Biological Evaluation of Some Novel Phosphoramidate Prodrugs. ORCA - Cardiff University. 3

Sources

Optimization

Ideal storage conditions to prevent O-Methyl-L-tyrosine phenylmethyl ester degradation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of O-Methyl-L-tyrosine phenylmethyl ester (also known as O-Methyl-L-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of O-Methyl-L-tyrosine phenylmethyl ester (also known as O-Methyl-L-tyrosine benzyl ester or H-Tyr(Me)-OBzl).

This unnatural amino acid derivative is a critical building block in peptide synthesis and peptidomimetic drug development. However, its combination of a free amine (if not protonated) and a benzyl ester creates a highly reactive system prone to rapid degradation if mishandled[1]. This guide will explain the mechanistic causality behind its degradation, establish ideal storage parameters, and provide self-validating protocols for your workflows.

Part 1: Mechanistic Causes of Degradation

To prevent degradation, we must first understand the thermodynamic and kinetic vulnerabilities of the molecule. O-Methyl-L-tyrosine phenylmethyl ester contains three key functional groups: an O-methyl ether, a primary amine, and a benzyl ester. While the ether is chemically robust, the amine and ester are highly susceptible to the following degradation pathways:

  • Intermolecular Aminolysis (Diketopiperazine Formation): If the molecule is stored as a free base, the unprotonated primary amine acts as a strong nucleophile. It can attack the carbonyl carbon of the benzyl ester on an adjacent molecule. This self-condensation releases benzyl alcohol and forms a highly stable, inactive diketopiperazine (DKP) ring[2][3].

  • Ester Hydrolysis: The benzyl ester is a standard protecting group designed to be cleaved under specific catalytic or strongly acidic/basic conditions[1]. However, ambient atmospheric moisture provides enough ambient nucleophilicity to drive slow hydrolysis, yielding free O-methyl-L-tyrosine and benzyl alcohol[4].

  • Oxidative Degradation: Free primary amines are susceptible to oxidation when exposed to atmospheric oxygen and UV light, leading to N-oxides and complex degradation mixtures.

To arrest these pathways, the molecule is almost universally supplied and stored as a protonated salt (e.g., a hydrochloride or p-toluenesulfonate salt)[4]. Protonating the amine eliminates its nucleophilicity, entirely preventing self-condensation.

Degradation A O-Methyl-L-Tyrosine Phenylmethyl Ester B Ester Hydrolysis (Moisture / pH extremes) A->B H2O C Intermolecular Aminolysis (Free Base at RT) A->C Self-condensation D Amine Oxidation (O2 / Light) A->D O2 / hv B_prod O-Methyl-L-Tyrosine + Benzyl Alcohol B->B_prod C_prod Diketopiperazine + Benzyl Alcohol C->C_prod D_prod N-Oxides & Degradation Products D->D_prod

Mechanistic degradation pathways of O-Methyl-L-tyrosine phenylmethyl ester.

Part 2: Ideal Storage Conditions & Stability Data

Based on the chemical vulnerabilities outlined above, the absolute ideal storage environment is -20°C, strictly desiccated, under an inert atmosphere (Argon/Nitrogen), and protected from light .

Quantitative Stability Profile
Storage ConditionChemical StateEstimated Shelf LifePrimary Degradation Risk
-20°C, Desiccated, Argon HCl / Tosylate Salt> 24 MonthsNegligible
2-8°C, Desiccated, Dark HCl / Tosylate Salt6 - 12 MonthsSlow hydrolysis (if moisture enters)
Room Temp (20-25°C) HCl / Tosylate Salt1 - 2 WeeksAccelerated hydrolysis, thermal stress
Room Temp (20-25°C) Free Base< 24 HoursRapid diketopiperazine formation[2]

Part 3: Experimental Protocol - In Situ Free-Basing for Peptide Coupling

Because the compound must be stored as a salt to maintain integrity, researchers must convert it to the reactive free base immediately prior to peptide coupling. Performing this step too early will result in massive yield losses due to self-condensation.

Objective: Safely liberate the free amine for immediate coupling while validating the absence of degradation.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the sealed vial of H-Tyr(Me)-OBzl·HCl from -20°C storage. Crucial Causality: Do not open the vial immediately. Allow it to equilibrate to room temperature in a desiccator for 30-60 minutes. Opening a cold vial causes immediate atmospheric condensation, driving ester hydrolysis[4].

  • Solvation: Dissolve the required mass of the salt in an anhydrous, non-nucleophilic organic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)) at 0°C to 4°C.

  • Neutralization (In Situ): Add 1.05 to 1.1 equivalents of a sterically hindered tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).

    • Self-Validation Check: Spot the solution on a TLC plate (Eluent: 9:1 DCM:MeOH). The free base should migrate differently than the salt. A secondary spot at the baseline indicates premature hydrolysis, while a high-Rf spot may indicate diketopiperazine formation.

  • Immediate Coupling: Within 5-10 minutes of neutralization, introduce your activated carboxylic acid (e.g., Fmoc-AA-OH activated with HATU/HOBt). Do not let the free base sit in solution.

Workflow S1 Salt Form (Stored at -20°C) S2 Equilibrate to RT (Desiccated) S1->S2 S3 Dissolve in Organic Solvent (e.g., DCM) S2->S3 S4 Neutralize with Mild Base (e.g., DIPEA) S3->S4 S5 Immediate Use in Peptide Coupling S4->S5

Workflow for preparing the free base from the stable hydrochloride salt prior to coupling.

Part 4: Troubleshooting & FAQs

Q1: I opened my vial of O-Methyl-L-tyrosine phenylmethyl ester, and the normally crystalline powder has turned into a sticky, gummy paste. What happened? A1: This is a classic symptom of hygroscopic moisture absorption leading to ester hydrolysis. If the vial was opened while cold, atmospheric water condensed on the compound. The water hydrolyzes the benzyl ester, releasing benzyl alcohol (a liquid at room temperature), which turns the dry powder into a gummy paste. Discard the reagent, as the ester protection is compromised.

Q2: My LC-MS analysis of a coupling reaction using this amino acid shows a major byproduct with a mass exactly 108 Da lower than my expected product. Why? A2: A mass loss of 108 Da corresponds to the loss of benzyl alcohol ( C7​H8​O ). This indicates that the benzyl ester was prematurely hydrolyzed during your reaction. Ensure that your coupling conditions are strictly anhydrous and that you are not using an overly strong or unhindered base that could catalyze ester cleavage.

Q3: Can I store the neutralized free base in a stock solution of DMF for use over several days? A3: Absolutely not. Once the amine is deprotonated (free-based), it will undergo intermolecular aminolysis, attacking the benzyl esters of neighboring molecules to form diketopiperazines[2][3]. Free base solutions must be generated in situ and consumed immediately.

Q4: I need to recover the unreacted amino acid from a failed reaction. Can I purify it via standard silica gel chromatography? A4: Yes, but you must be cautious. Silica gel is slightly acidic. If you attempt to purify the free base on silica, it may streak or degrade. It is recommended to flush the column with 1% triethylamine (TEA) in your mobile phase to neutralize the silica, or re-acidify the compound to its HCl salt form before purification.

References

  • Wiley-VCH : 1 Protection Reactions (Comprehensive guide on amino acid protection, benzyl ester stability, and racemization). Available at:[Link][1]

  • ACS Publications : 2,6-Diketopiperazines from Amino Acids, from Solution-Phase to Solid-Phase Organic Synthesis (Thermodynamics of cyclization and stability of amino acid benzyl esters). Available at:[Link][3]

  • Cardiff University (ORCA) : The Design, Synthesis and Biological Evaluation of Some Novel Phosphoramidate Prodrugs (Thesis detailing the synthesis, handling, and salt-form stabilization of O-methyl-L-tyrosine benzyl ester). Available at:[Link][4]

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium-Catalyzed Hydrogenation of O-Methyl-L-tyrosine Phenylmethyl Ester

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with optimizing the late-stage deprotection of O-Methyl-L-tyrosine phenylmethyl est...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with optimizing the late-stage deprotection of O-Methyl-L-tyrosine phenylmethyl ester (benzyl ester). While palladium-on-carbon (Pd/C) hydrogenolysis is the industry standard for benzyl ester cleavage, the unique structural properties of the resulting amino acid frequently lead to stalled reactions, catalyst fouling, and sub-optimal yields.

Reaction Overview & Mechanistic Pathway

The core challenge in this deprotection is the generation of a free primary amine. As the benzyl ester is cleaved, the newly liberated α -amino group of O-Methyl-L-tyrosine possesses a lone pair of electrons that strongly coordinates to the active palladium surface. This competitive binding blocks hydrogen gas and the substrate from adsorbing, effectively deactivating the catalyst—a phenomenon widely documented in1[1].

G Substrate O-Methyl-L-tyrosine phenylmethyl ester Catalyst Pd/C Surface + H2 Gas Substrate->Catalyst Reaction Catalytic Hydrogenolysis Catalyst->Reaction Poisoning Free Amine Coordination (Catalyst Poisoning) Reaction->Poisoning Unoptimized Conditions Acid Acidic Modifier (e.g., AcOH / HCl) Reaction->Acid Optimized Pathway Poisoning->Catalyst Deactivates Salt Ammonium Salt Formation (No Pd Coordination) Acid->Salt Product O-Methyl-L-tyrosine (High Yield) Salt->Product

Pd/C hydrogenolysis workflow showing amine-induced catalyst poisoning and acidic mitigation.

Troubleshooting & FAQs

Q1: My hydrogenolysis reaction stalls at 50-60% conversion. Adding more hydrogen pressure doesn't help. What is happening? A1: This is the classic signature of catalyst poisoning. As the reaction progresses, the concentration of the deprotected O-Methyl-L-tyrosine increases. The free amine strongly coordinates to the palladium metal surface, meaning the 2[2]. Increasing hydrogen pressure cannot overcome this thermodynamic barrier. Solution: Introduce a stoichiometric amount of a mild acid, such as glacial acetic acid (AcOH), to the solvent. The acid protonates the amine to form an ammonium salt ( −NH3+​ ). Because the ammonium ion lacks a free electron pair, it cannot coordinate to the palladium, keeping the catalytic cycle active.

Q2: I am using pure Methanol as a solvent, but my product is precipitating and coating the catalyst. How do I resolve this? A2: O-Methyl-L-tyrosine is a zwitterionic amino acid at neutral pH, making it poorly soluble in standard organic solvents like pure methanol or ethyl acetate. When it precipitates, it physically encapsulates the Pd/C particles, halting mass transfer. Solution: Switch to a highly polar or acidic solvent system. Adding 10% v/v Acetic Acid to Methanol will increase the solubility of the zwitterion/ammonium salt, preventing catalyst fouling and maintaining a homogeneous reaction matrix.

Q3: Is there a risk of cleaving the O-methyl ether group under these conditions? A3: Generally, no. While benzyl ethers and esters are highly susceptible to hydrogenolysis, O-methyl ethers are robust and stable to standard Pd/C conditions. If you observe loss of the methyl group during3[3], it is likely due to trace Lewis acid impurities or excessively harsh conditions (e.g., >50 psi H2​ at elevated temperatures). Maintain ambient pressure (1 atm) and room temperature.

Quantitative Optimization Data

The following table summarizes the causal relationship between solvent choices, additives, and reaction efficiency based on standard optimization matrices for this substrate.

Solvent SystemAdditiveCatalyst LoadingReaction TimeYield (%)Mechanistic Observation
Pure MethanolNone5 wt% Pd/C24 h45%Reaction stalled; free amine poisoned Pd surface.
Ethyl AcetateNone5 wt% Pd/C24 h30%Zwitterionic product precipitated, coating catalyst.
Methanol1.1 eq AcOH5 wt% Pd/C4 h>95%Rapid completion; ammonium salt prevented poisoning.
Methanol1.1 eq HCl5 wt% Pd/C3 h92%Fast, but requires a downstream neutralization step.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following step-by-step methodology includes built-in self-validation checkpoints.

Materials Required:

  • O-Methyl-L-tyrosine phenylmethyl ester (1.0 eq)

  • 10% Palladium on Carbon (Pd/C, 5-10 wt% relative to substrate)

  • Methanol (HPLC grade)

  • Glacial Acetic Acid (AcOH, 1.1 eq)

  • Hydrogen gas (Balloon)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve O-Methyl-L-tyrosine phenylmethyl ester in Methanol (approx. 0.1 M concentration). Add 1.1 equivalents of glacial Acetic Acid.

  • Catalyst Addition: Purge the flask with Argon or Nitrogen for 5 minutes. Carefully add the 10% Pd/C catalyst in one portion. Caution: Dry Pd/C can ignite methanol vapors; always add under an inert atmosphere.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask using a vacuum line and backfill with Hydrogen gas from a balloon. Repeat this evacuation/backfill cycle three times to ensure complete removal of oxygen.

  • Hydrogenation: Stir the reaction mixture vigorously at room temperature under the Hydrogen balloon.

    • Self-Validation Checkpoint: Observe the reaction mixture after 30 minutes. It should remain a free-flowing, homogeneous black suspension. If the catalyst begins to clump or adhere to the walls of the flask, product precipitation has occurred, indicating insufficient solvent polarity.

  • Monitoring: Monitor the reaction via LC-MS or TLC (Ninhydrin stain) until the starting material is completely consumed (typically 3-4 hours).

  • Workup: Purge the flask with Argon to remove residual Hydrogen. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with additional Methanol.

    • Self-Validation Checkpoint: The filtrate must be completely clear and colorless. A gray tint indicates fine Pd particles have passed through; refilter if necessary.

  • Isolation: Concentrate the filtrate under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the pure O-Methyl-L-tyrosine acetate salt.

References

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.ACS Omega / PMC.
  • Technical Support Center: Optimizing Benzyl Ether Deprotection.Benchchem.
  • Technical Support Center: O-Methyl-D-tyrosine Synthesis.Benchchem.

Sources

Reference Data & Comparative Studies

Validation

LC-MS Analysis and Fragmentation Dynamics of O-Methyl-L-Tyrosine Phenylmethyl Ester: A Comparative Guide

As a Senior Application Scientist in mass spectrometry and peptide characterization, I frequently encounter analytical bottlenecks when validating protected non-canonical amino acids. O-Methyl-L-tyrosine phenylmethyl est...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in mass spectrometry and peptide characterization, I frequently encounter analytical bottlenecks when validating protected non-canonical amino acids. O-Methyl-L-tyrosine phenylmethyl ester (also known as O-methyl-L-tyrosine benzyl ester) is a highly specialized building block utilized in solid-phase peptide synthesis and the design of lipophilic peptidomimetics.

However, its structural complexity—featuring both a phenolic methyl ether and a C-terminal benzyl ester—creates unique gas-phase fragmentation dynamics. To ensure scientific integrity and prevent mischaracterization, this guide objectively compares the LC-MS/MS performance of O-methyl-L-tyrosine phenylmethyl ester against its unprotected and semi-protected alternatives, providing a self-validating analytical framework for drug development professionals.

Structural & Ionization Fundamentals

In positive-mode Electrospray Ionization (ESI+), the primary amine of O-methyl-L-tyrosine phenylmethyl ester acts as the primary protonation site. When utilizing acidic mobile phases (e.g., 0.1% Formic Acid), the molecule readily forms a highly stable [M+H]⁺ precursor at m/z 286.14 .

The Causality of Ionization Choice: ESI is strictly preferred over Atmospheric Pressure Chemical Ionization (APCI) for this compound. The benzyl ester moiety is thermally labile; the high vaporizer temperatures required for APCI frequently induce premature in-source ester cleavage, leading to an artificial loss of benzyl alcohol before the precursor ever reaches the first quadrupole. By utilizing soft ESI+, we preserve the intact [M+H]⁺ ion for controlled, deterministic fragmentation in the collision cell.

Comparative Fragmentation Mechanics

When subjected to Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID), the molecule undergoes a predictable fragmentation cascade. Understanding this cascade requires comparing it against alternative derivatives to identify diagnostic marker ions.

The fragmentation of benzyl esters is heavily dominated by the neutral loss of protecting groups, a phenomenon well-documented in 1 [1]. Furthermore, identifying the O-methyl modification relies on the mass shift of the immonium ion, a principle utilized in 2 [2] and3 [3] to distinguish O-methyltyrosine from structural isomers.

Diagnostic Fragment Ions:
  • m/z 91.05 (Benzyl Cation): The most thermodynamically favored cleavage occurs at the ester bond, yielding a highly stable aromatic tropylium/benzyl cation.

  • m/z 178.08 (Acylium Ion): Formed via the neutral loss of benzyl alcohol (-108 Da) from the protonated ester.

  • m/z 150.09 (O-Methyl Immonium Ion): Generated via α-cleavage of the amino acid backbone. This is the definitive diagnostic marker for the O-methylated phenolic ring, distinguishing it from standard tyrosine (which yields an immonium ion at m/z 136.08).

Fragmentation Precursor [M+H]+ m/z 286.14 O-Methyl-L-tyrosine benzyl ester Benzyl m/z 91.05 Benzyl Cation Precursor->Benzyl Ester Cleavage Acylium m/z 178.08 Loss of Benzyl Alcohol (-108 Da) Precursor->Acylium Neutral Loss (-C7H8O) Immonium m/z 150.09 O-Methyl Immonium Ion Precursor->Immonium Alpha-Cleavage Acylium->Immonium -CO (-28 Da)

MS/MS fragmentation logic for O-Methyl-L-tyrosine benzyl ester showing diagnostic ions.

Quantitative Data Presentation

To objectively compare performance, the table below summarizes the theoretical exact masses and primary MS/MS diagnostic fragments for the target compound and its alternatives.

CompoundFormulaPrecursor[M+H]⁺Immonium IonBenzyl CationPrimary Neutral Loss
O-Methyl-L-tyrosine phenylmethyl ester C₁₇H₁₉NO₃286.144 m/z 150.09 m/z 91.05 -108 Da (Benzyl alcohol)
O-Methyl-L-tyrosine (Free Acid) C₁₀H₁₃NO₃196.097m/z 150.09N/A-18 Da (H₂O), -46 Da (H₂O+CO)
L-Tyrosine benzyl ester C₁₆H₁₇NO₃272.128m/z 136.08m/z 91.05-108 Da (Benzyl alcohol)

Experimental Protocols: A Self-Validating System

To guarantee reproducibility, an analytical protocol cannot rely on blind execution; it must be a self-validating system. Below is the optimized LC-MS/MS workflow, including the causality behind each parameter.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve the analyte to a final concentration of 1 µg/mL in 50% Methanol / 50% LC-MS grade Water containing 0.1% Formic Acid.

  • Causality: The formic acid acts as a vital proton source, pre-ionizing the basic primary amine in solution. This drastically lowers the energy barrier for gas-phase ion formation, maximizing ESI+ sensitivity.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Utilize a sub-2 µm C18 reversed-phase column. Apply a shallow gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes at 0.3 mL/min.

  • Causality: The shallow gradient is critical. Because the benzyl ester significantly increases the molecule's lipophilicity, a rapid gradient will cause it to co-elute with hydrophobic system contaminants (e.g., plasticizers), causing ion suppression.

Step 3: MS1 Precursor Selection & MS2 Fragmentation

  • Action: Isolate m/z 286.14 using a narrow quadrupole isolation window (1.0 m/z). Apply a Normalized Collision Energy (NCE) of 25-30%.

  • Causality: The benzyl ester bond is highly labile. If NCE exceeds 35%, secondary fragmentation occurs, destroying the diagnostic m/z 150 immonium peak and leaving only the non-specific m/z 91 benzyl cation, rendering structural confirmation impossible.

System Suitability & Self-Validation Rules
  • Isotope Pattern Verification: Before triggering MS/MS, the system must validate that the [M+H]⁺ peak exhibits an M+1 isotopic abundance of ~19% (corresponding to 17 carbon atoms). If the isotope pattern fails, the peak is a background isobar, and the run is automatically invalidated.

  • Fragment Ratio Consistency: The intensity ratio of m/z 91 to m/z 150 must remain consistent (±10%) across technical replicates. Fluctuations indicate co-eluting background interference contributing to the m/z 91 signal.

Workflow Prep 1. Sample Preparation 1 µg/mL in 50% MeOH + 0.1% FA LC 2. UHPLC Separation C18 Column, Shallow Gradient Prep->LC ESI 3. ESI+ Ionization Capillary: 3.5 kV, Soft Ionization LC->ESI MS1 4. MS1 Isolation Quadrupole Selection (m/z 286.1) ESI->MS1 CID 5. HCD/CID Fragmentation NCE: 25-30% (Preserves Immonium) MS1->CID Data 6. Data Acquisition High-Res MS2 & Ratio Validation CID->Data

Step-by-step LC-MS/MS experimental workflow with self-validating system parameters.

References

  • BenchChem Technical Support Team. Cbz-L-Tyrosine benzyl ester | 5513-40-6 - Benchchem. BenchChem.
  • Cooley, R. B., et al. Structural Basis of Improved Second-Generation 3-Nitro-tyrosine tRNA Synthetases.
  • Roy, S., et al. Combined LC–MS/MS and Molecular Networking Approach Reveals New Cyanotoxins from the 2014 Cyanobacterial Bloom in Green Lake, Seattle.

Sources

Comparative

A Spectroscopic Deep Dive: Comparative Analysis of O-Methyl-L-tyrosine and Its Derivatives

In the landscape of drug discovery and peptide synthesis, the modification of amino acids is a cornerstone for developing novel therapeutics with enhanced properties. O-Methyl-L-tyrosine, a derivative of L-tyrosine, serv...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and peptide synthesis, the modification of amino acids is a cornerstone for developing novel therapeutics with enhanced properties. O-Methyl-L-tyrosine, a derivative of L-tyrosine, serves as a crucial building block in this arena, offering altered hydrophobicity, hydrogen-bonding capabilities, and metabolic stability compared to its parent amino acid. Understanding the precise structural characteristics of this compound and its subsequent derivatives is paramount for quality control and rational drug design. This guide provides a comprehensive spectroscopic comparison of O-Methyl-L-tyrosine and its key derivatives, offering researchers, scientists, and drug development professionals a detailed reference based on experimental data.

Introduction: The Significance of Tyrosine Derivatives

L-tyrosine is a non-essential amino acid featuring a phenol side chain, which is a common site for post-translational modifications and a key residue in many enzymatic reactions. The methylation of the phenolic hydroxyl group to form O-Methyl-L-tyrosine is a strategic modification that prevents phosphorylation and alters the electronic properties of the aromatic ring. Further modifications, such as esterification of the carboxylic acid or substitution on the aromatic ring, create a diverse palette of chemical entities for various applications, from building blocks in peptide synthesis to probes for studying biological systems.[1][2]

This guide will focus on a comparative analysis of the spectroscopic signatures of O-Methyl-L-tyrosine, its methyl ester, and a representative ring-substituted derivative, 3-Bromo-O-methyl-L-tyrosine methyl ester. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate the structural differences between these molecules.

Molecular Structures Under Investigation

To facilitate a clear comparison, the primary molecules discussed in this guide are depicted below. Their structural variations are the basis for the spectroscopic differences we will explore.

Molecular_Structures cluster_OMT O-Methyl-L-tyrosine cluster_OMTME O-Methyl-L-tyrosine Methyl Ester cluster_BrOMTME 3-Bromo-O-methyl-L-tyrosine Methyl Ester OMT OMTME BrOMTME LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS) Dissolve Dissolve Sample (e.g., in MeOH/H₂O) Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into LC Filter->Inject Separate Separation on C18 Column Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Analyze Mass Analysis (e.g., TOF, Quadrupole) Ionize->Analyze Detect Detection Analyze->Detect Data Data Acquisition & Analysis Detect->Data

Caption: Generalized workflow for LC-MS analysis.

  • Sample Preparation : Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile or methanol, often with a small amount of formic acid (0.1%) to promote protonation.

  • Liquid Chromatography (LC) :

    • Inject the sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Separate the analyte from impurities on a reverse-phase column (e.g., C18) using a gradient elution of water and an organic solvent (both typically containing 0.1% formic acid).

  • Mass Spectrometry (MS) :

    • The eluent from the LC is introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates gas-phase ions.

    • The ions are then transferred to the mass analyzer (e.g., time-of-flight, quadrupole, or Orbitrap), which separates them based on their m/z ratio.

    • Acquire data in positive ion mode to observe the [M+H]⁺ ions.

    • For structural confirmation, perform tandem MS (MS/MS) by selecting the precursor ion of interest and fragmenting it to observe the characteristic product ions.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the characterization and comparative analysis of O-Methyl-L-tyrosine and its derivatives. Each technique offers unique insights into the molecular structure, from the proton and carbon environments revealed by NMR, to the identification of functional groups by IR, and the confirmation of molecular weight and fragmentation pathways by MS. The data and protocols presented in this guide serve as a practical reference for researchers, enabling confident structural verification and quality control in the synthesis and application of these important modified amino acids.

References

  • Perry, C. W., et al. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 50(24), 4910-4915. [Link]

  • mzCloud. (2015, November 9). L Tyrosine methyl ester. Retrieved March 27, 2026, from [Link]

  • SpectraBase. (n.d.). D,L-tyrosine, methyl ester, hydrochloride. Retrieved March 27, 2026, from [Link]

  • PubChem. (n.d.). Tyrosine Methyl Ester. Retrieved March 27, 2026, from [Link]

  • PubChem. (n.d.). O-Methyl-L-Tyrosine. Retrieved March 27, 2026, from [Link]

  • Li, T., et al. (2018). High temperature liquid ¹³C NMR spectra of ethylene/N-acetyl-O-(hex-5-enyl)-l-tyrosine ethyl ester copolymer. ResearchGate. [Link]

  • SpectraBase. (n.d.). L-Tyrosine, N,o-bis(isopropyloxycarbonyl)-, methyl ester. Retrieved March 27, 2026, from [Link]

  • Pattison, D. I., et al. (2015). Oxidative damage of aromatic dipeptides by the environmental oxidants NO2• and O3. RSC.org. [Link]

  • NIST. (n.d.). Tyrosine, n-acetyl-l-, ethyl ester hydrate. Retrieved March 27, 2026, from [Link]

  • Veeprho. (n.d.). N-Acetyl-L-tyrosine | CAS 537-55-3. Retrieved March 27, 2026, from [Link]

  • NIST. (n.d.). Tyrosine. Retrieved March 27, 2026, from [Link]

  • MassBank. (2007, July 7). L-Tyrosine; LC-ESI-QQ; MS2; CE:30 V. Retrieved March 27, 2026, from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000051 - L-Tyrosine. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (n.d.). A Direct Synthesis of 3,5‐Dibromo‐O‐methyl‐L‐tyrosine. Retrieved March 27, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (n.d.). The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. Retrieved March 27, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromo-L-tyrosine. Retrieved March 27, 2026, from [Link]

  • NIST. (n.d.). Tyrosine. Retrieved March 27, 2026, from [Link]

  • PubChemLite. (n.d.). 3-bromo-l-tyrosine (C9H10BrNO3). Retrieved March 27, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of L-tyrosine hydrochloride. Retrieved March 27, 2026, from [Link]

  • PubChem. (n.d.). L-tyrosine-methyl-ester. Retrieved March 27, 2026, from [Link]

  • PhotochemCAD. (n.d.). L-Tyrosine. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR Spectrum of L-tyrosine hydrochloride crystalline powder. Retrieved March 27, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

O-Methyl-L-tyrosine phenylmethyl ester proper disposal procedures

As a Senior Application Scientist overseeing peptide chemistry and drug development workflows, I frequently consult on the optimization and safety of synthetic procedures. O-Methyl-L-tyrosine phenylmethyl ester (often re...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing peptide chemistry and drug development workflows, I frequently consult on the optimization and safety of synthetic procedures. O-Methyl-L-tyrosine phenylmethyl ester (often referred to as H-Tyr(Me)-OBzl) is a highly specialized, protected amino acid derivative.

The structural modifications of this compound serve precise mechanistic purposes: the O-methyl group protects the phenolic hydroxyl of tyrosine from unwanted acylation while enhancing the molecule's resistance to enzymatic degradation, making it invaluable for developing enzyme inhibitors and neurotransmitter analogs[1]. Simultaneously, the phenylmethyl (benzyl) ester protects the C-terminus, providing orthogonality in complex synthetic schemes, particularly when paired with Boc-chemistry[2].

While the pure compound exhibits a low toxicity profile[1], its primary application in Solid-Phase Peptide Synthesis (SPPS) dictates that its disposal is rarely straightforward. In SPPS, 80-90% of the generated waste consists of hazardous washing solvents and cleavage cocktails. Therefore, the handling and disposal of this derivative must be managed within the strict, heavily regulated context of peptide synthesis chemical waste[3].

Chemical Profile & Operational Context

To safely manage any chemical, we must first understand its physical properties and the environment in which it operates. O-Methyl-L-tyrosine phenylmethyl ester is typically utilized alongside highly reactive coupling agents (e.g., HATU, DIC) and aggressive solvents (e.g., DMF, NMP, DCM)[3].

Table 1: Chemical Properties & Safety Parameters

ParameterValue / Description
Chemical Name O-Methyl-L-tyrosine phenylmethyl ester
Common Synonyms H-Tyr(Me)-OBzl, L-Tyrosine(O-methyl) benzyl ester
Primary Application Peptide synthesis, neurotransmitter research, medicinal chemistry[1][4]
Hazard Classification (Pure) Low-hazard / Irritant (Xi); Non-hazardous solid waste[1][5]
Associated SPPS Solvents Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM)[3]
Associated Cleavage Acids Trifluoroacetic acid (TFA), Hydrofluoric acid (HF)[6]

Experimental Workflow & Waste Generation

In SPPS, waste is generated cyclically. Understanding this cycle is critical because the disposal method for O-Methyl-L-tyrosine phenylmethyl ester changes depending on which step of the workflow the waste originates from.

SPPS_Workflow Step1 Resin Swelling (DMF / DCM) Step2 N-Terminal Deprotection (Base / Acid) Step1->Step2 Step3 Coupling: O-Methyl-L-tyrosine phenylmethyl ester + Activators (HATU/DIC) Step2->Step3 Step4 Solvent Washing (Generates 80-90% of Waste) Step3->Step4 Step4->Step2 Repeat for next AA Step5 Cleavage & Isolation (TFA / HF) Step4->Step5

Solid-Phase Peptide Synthesis (SPPS) cycle highlighting coupling and waste generation.

Standard Operating Procedure (SOP): Handling & Disposal

The following protocol outlines a self-validating system for the safe handling and disposal of O-Methyl-L-tyrosine phenylmethyl ester. Causality is key: we do not just separate waste arbitrarily; we separate it to prevent exothermic reactions, toxic gas release, and exorbitant environmental disposal fees.

Phase 1: Preparation and Coupling
  • PPE Verification: Don a laboratory coat, nitrile gloves, and safety goggles. While the amino acid derivative itself is low-hazard, the solvents used to dissolve it (DMF, NMP) are known reproductive toxins and require handling inside a certified chemical fume hood[3].

  • Reagent Dissolution: Weigh the required molar excess of O-Methyl-L-tyrosine phenylmethyl ester. Dissolve it in the chosen coupling solvent (typically DMF or NMP).

    • Self-Validation Check: The solution must be completely clear. Turbidity indicates incomplete dissolution, which will lead to truncated peptide sequences and unnecessary contamination of solid waste filters.

  • Coupling Execution: Add the coupling reagent (e.g., DIC/Oxyma or HATU/DIPEA) and transfer the mixture to the resin vessel.

Phase 2: Waste Segregation (The Critical Step)

Once the coupling is complete, the unreacted O-Methyl-L-tyrosine phenylmethyl ester is washed away. This effluent is no longer a simple amino acid; it is a hazardous mixture.

Table 2: Waste Segregation Categories for Peptide Synthesis

Waste StreamContaminantsDisposal ContainerPrimary Hazard
Solid Waste Pure amino acid powder, empty vialsSealed, labeled solid waste binLow/Non-hazardous[5]
Halogenated Liquid DCM, Chloroform + unreacted amino acidVented, dedicated halogenated carboyToxic, Environmental Hazard
Non-Halogenated Liquid DMF, NMP, Piperidine + unreacted amino acidVented, non-halogenated carboyReproductive Toxin, Flammable[3]
Acidic Cleavage Waste TFA, Scavengers (TIS, EDT) + cleaved protecting groupsSpecialized corrosive waste containerHighly Corrosive, Toxic Vapors[6]
Phase 3: Disposal Execution
  • Uncontaminated Solid Waste: If you have expired or spilled pure O-Methyl-L-tyrosine phenylmethyl ester powder, carefully sweep it up to avoid generating dust. Place it in a sealed container labeled "Non-hazardous Solid Waste: Amino Acid Derivative" and dispose of it in the regular laboratory chemical trash, pending local EHS guidelines[5].

  • Contaminated Liquid Waste: Drain the SPPS reaction vessel into the appropriate liquid waste carboy.

    • Causality Note:Never mix halogenated waste (DCM) with non-halogenated waste (DMF). Halogenated waste requires specialized, high-temperature incineration. Mixing them contaminates the entire carboy, drastically increasing disposal costs and environmental impact.

  • Cleavage Cocktail Disposal: When removing the final peptide from the resin, strong acids like TFA or HF are used[6]. The cleaved phenylmethyl ester groups and residual amino acids will be in this highly corrosive mixture.

    • Self-Validation Check: Never pour TFA waste into the general non-halogenated carboy containing DMF. The acid-base reaction between TFA and residual amines/DMF can be violently exothermic. Use a dedicated "Acidic Peptide Cleavage Waste" container.

Waste_Segregation Start Waste Containing O-Methyl-L-tyrosine phenylmethyl ester IsContaminated Mixed with SPPS Solvents/Reagents? Start->IsContaminated SolidWaste Uncontaminated Solid Waste (Double-bagged, Non-hazardous) IsContaminated->SolidWaste No LiquidWaste Liquid/Slurry Waste IsContaminated->LiquidWaste Yes Halogenated Halogenated Carboy (Contains DCM/Chloroform) LiquidWaste->Halogenated DCM Present NonHalogenated Non-Halogenated Carboy (Contains DMF/NMP/DIPEA) LiquidWaste->NonHalogenated DMF/NMP Only Acidic Corrosive Acid Waste (Contains TFA/Scavengers) LiquidWaste->Acidic TFA Present

Decision matrix for the segregation and disposal of peptide synthesis chemical waste.

Spill Management & Decontamination

If a solution containing O-Methyl-L-tyrosine phenylmethyl ester and DMF/DCM is spilled:

  • Ventilate: Ensure the fume hood sash is at the proper working height to capture volatile solvent fumes.

  • Absorb: Cover the spill with an inert, compatible absorbent material (e.g., vermiculite or commercial spill pads). Do not use combustible materials like paper towels for strong oxidizing or acidic mixtures.

  • Collect: Sweep the absorbed mixture into a heavy-duty hazardous waste bag.

  • Decontaminate: Wash the surface with a mild detergent and water. Collect the rinsate and verify its pH before disposing of it down the drain (it must be neutralized to pH 6-8).

References

  • Comprehensive Overview of O-Methyl-L-tyrosine (CAS No. 6230-11-1)
  • Source: chemimpex.
  • INHIBITORS OF β-AMYLOID PROTEIN PRODUCTION (WO1995009838A1)
  • What are the Sustainability Challenges in Peptide Synthesis and Purification?
  • Source: benchchem.
  • Source: thermofisher.
  • Source: advancedchemtech.

Sources

Handling

Personal protective equipment for handling O-Methyl-L-tyrosine phenylmethyl ester

Operational Safety and Handling Guide: O-Methyl-L-tyrosine Phenylmethyl Ester As drug development accelerates, the safe handling of specialized amino acid derivatives becomes paramount. O-Methyl-L-tyrosine phenylmethyl e...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: O-Methyl-L-tyrosine Phenylmethyl Ester

As drug development accelerates, the safe handling of specialized amino acid derivatives becomes paramount. O-Methyl-L-tyrosine phenylmethyl ester (also referred to as H-Tyr(Me)-OBzl) is a highly functionalized, protected amino acid intermediate. It is a critical building block in the synthesis of orally active renin inhibitors [1], β-amyloid protein production inhibitors for Alzheimer's disease research [2], and novel phosphoramidate prodrugs[3].

Because this compound is typically handled as a fine particulate powder (often as a free base, hydrochloride, or p-toluenesulfonate salt) and subsequently dissolved in aggressive solvents (such as DMF, DCM, or Toluene) during peptide coupling [2][3], standard "one-size-fits-all" safety protocols are inadequate. This guide provides a self-validating, causality-driven framework for handling this chemical safely.

Mechanistic Toxicology & Risk Assessment

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the physicochemical causality of the hazards involved:

  • The Particulate Hazard: In its solid state, the fine powder presents a significant inhalation risk. If aerosolized, it can cause mechanical and chemical irritation to the respiratory tract and mucous membranes.

  • The "Trojan Horse" Solvent Effect: This ester is rarely used in isolation; it is typically dissolved in organic solvents for synthesis. Solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) fundamentally alter the risk profile. DMF, for instance, is a reproductive toxin that rapidly permeates the skin, carrying dissolved solutes (like our target chemical) directly into the bloodstream. Therefore, the PPE must dynamically shift to protect against both the solid powder and the specific carrier solvent.

The Self-Validating PPE Framework

Do not rely on a single layer of defense. A self-validating system means each safety step verifies the integrity of the previous one, ensuring zero points of failure.

  • Respiratory & Engineering Controls: Never handle the dry powder on an open bench. It must be weighed and transferred within a certified chemical fume hood or a dedicated powder-weighing enclosure with a verified face velocity of 80–120 feet per minute (fpm). If engineering controls fail, a NIOSH-approved N95 or P100 particulate respirator is the secondary validation layer.

  • Eye and Face Protection: Indirect-vented chemical splash goggles are mandatory. Standard safety glasses are insufficient because they do not form a seal against airborne dust or solvent splashes.

  • Body Protection: A knee-length, flame-resistant (FR) lab coat (e.g., Nomex) fully buttoned, combined with full-length trousers and closed-toe, non-porous shoes.

  • Hand Protection (Dynamic Double-Gloving): Glove selection must be dictated by the operational phase. A single glove type cannot protect against both fine dexterity needs and aggressive solvents.

Quantitative Data: Glove Compatibility Matrix The following table summarizes the required outer glove material based on the solvent used to dissolve O-Methyl-L-tyrosine phenylmethyl ester. Inner gloves should always be disposable nitrile (minimum 4 mil) to protect against contamination during the doffing of the outer gloves.

Carrier SolventPrimary Solvent HazardRequired Outer Glove MaterialBreakthrough Time
N,N-Dimethylformamide (DMF) Skin absorption, Reproductive toxicityButyl Rubber> 480 minutes
Dichloromethane (DCM) Suspected carcinogen, High volatilityPVA or "Silver Shield"> 240 minutes
Toluene CNS depressant, FlammableViton or Polyvinyl Alcohol (PVA)> 480 minutes
Ethyl Acetate Flammable, IrritantButyl Rubber or Silver Shield> 240 minutes

Experimental Protocol: Step-by-Step Handling Workflow

Step 1: Pre-Operation Verification

  • Verify the fume hood monitor indicates adequate flow (>100 fpm). This validates the primary engineering control.

  • Inspect all glassware for micro-fractures to prevent structural failure during dissolution.

  • Don base PPE: Lab coat, splash goggles, and inner nitrile gloves.

Step 2: Weighing and Transfer (Solid Phase)

  • Place the analytical balance inside the fume hood.

  • Don a second pair of nitrile gloves (outer layer) for dexterity and powder protection.

  • Using an anti-static spatula, carefully transfer the O-Methyl-L-tyrosine phenylmethyl ester to a tared vial.

  • Cap the vial immediately after weighing to prevent aerosolization during transport within the hood.

Step 3: Dissolution and Reaction Setup (Liquid Phase)

  • Before introducing the solvent, remove the outer nitrile gloves and don the appropriate solvent-resistant outer gloves (e.g., Butyl rubber for DMF) [3].

  • Transfer the solvent into the vial containing the chemical using a calibrated syringe or pipette.

  • Swirl gently until complete dissolution is achieved. Proceed with the addition of coupling reagents (e.g., EDC, N-methylmorpholine) as dictated by your synthetic route [2].

Step 4: Post-Operation Doffing

  • Wash the outer solvent-resistant gloves with water (if compatible) before removal to neutralize surface residues.

  • Remove the outer gloves by peeling them inside out.

  • Remove the inner nitrile gloves, ensuring no skin contact with the exterior surface. Wash hands thoroughly with soap and water.

PPE_Workflow Start Start: Pre-Operation Setup Hood Verify Fume Hood Face Velocity > 100 fpm Start->Hood PPE Don Base PPE: Lab Coat, Goggles, Inner Nitrile Gloves Hood->PPE Weigh Weigh Solid H-Tyr(Me)-OBzl (Add Outer Nitrile) PPE->Weigh Solvent Change Outer Glove Based on Solvent (e.g., Butyl for DMF) Weigh->Solvent React Perform Dissolution & Peptide Coupling Solvent->React

Step-by-step workflow for the safe handling and dissolution of O-Methyl-L-tyrosine phenylmethyl ester.

Spill Response and Disposal Plan

A rapid, methodical response to spills prevents localized contamination from becoming a systemic exposure event.

Spill Response Protocol:

  • Evacuate & Assess: Immediately step back from the spill. Determine if the spill is a dry powder or a solvent solution.

  • Solid Spill (Powder):

    • Do NOT dry sweep, as this aerosolizes the fine powder.

    • Lightly mist the spilled powder with a compatible inert liquid (e.g., water or a dilute surfactant) to suppress dust.

    • Wipe up the dampened powder using absorbent pads.

  • Liquid Spill (Solution in DMF/DCM):

    • Ensure respiratory protection is adequate for the solvent vapors (evacuate the lab if a large DCM spill occurs outside a hood).

    • Apply a universal chemical absorbent (e.g., vermiculite or amorphous silica) to the perimeter of the spill, working inward to prevent spreading.

  • Decontamination: Wash the affected surface with a detergent solution, followed by a thorough water rinse.

Disposal Plan:

  • Solid Waste: Unused powder, contaminated gloves, and absorbent pads must be placed in a sealed, labeled hazardous waste container designated for "Toxic Organic Solids."

  • Liquid Waste: Solutions containing O-Methyl-L-tyrosine phenylmethyl ester dissolved in halogenated solvents (DCM) must be strictly segregated into "Halogenated Organic Waste" carboys. Solutions in DMF, Ethyl Acetate, or Toluene go into "Non-Halogenated Organic Waste." Never mix these waste streams, as it exponentially increases disposal risks and costs.

Spill_Response Spill Chemical Spill Occurs Assess Assess Spill State Spill->Assess Solid Solid Powder Spill Assess->Solid Liquid Solution Spill (e.g., in DMF/DCM) Assess->Liquid Sweep Moisten to Suppress Dust Wipe with Pads Solid->Sweep Absorb Apply Universal Absorbent (Vermiculite/Silica) Liquid->Absorb Dispose Segregate Waste (Halogenated vs. Non) Sweep->Dispose Absorb->Dispose

Decision matrix and operational logic for chemical spill response.

References

  • Title: Renin's orally active inhibitors (Patent CS9691A2)
  • Title: INHIBITORS OF β-AMYLOID PROTEIN PRODUCTION (Patent WO1995009838A1)
  • Title: The Design, Synthesis and Biological Evaluation of Some Novel Phosphoramidate Prodrugs Source: ORCA - Cardiff University URL: [Link]

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